molecular formula C7H6INO3 B6253137 (5-iodo-2-nitrophenyl)methanol CAS No. 150022-33-6

(5-iodo-2-nitrophenyl)methanol

Cat. No.: B6253137
CAS No.: 150022-33-6
M. Wt: 279
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Description

(5-Iodo-2-nitrophenyl)methanol (CAS 150022-33-6) is a valuable aromatic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 6 INO 3 and a molecular weight of 279.03 g/mol , features two highly versatile functional groups: an alcohol and an iodine substituent on a nitrobenzene ring. This unique structure makes it a crucial intermediate for constructing more complex molecules. The iodine atom is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse carbon chains or aromatic systems. Concurrently, the benzylic alcohol can be readily oxidized or further functionalized. Research into similar 5-iodo-substituted benzene compounds highlights their application in the efficient, large-scale synthesis of specialized organic molecules like benzohydrazides, underscoring the utility of this chemical scaffold . As a reagent, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and note that this product may require cold-chain transportation to preserve its stability .

Properties

CAS No.

150022-33-6

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

95

Origin of Product

United States

Foundational & Exploratory

(5-iodo-2-nitrophenyl)methanol CAS 150022-33-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (5-iodo-2-nitrophenyl)methanol (CAS 150022-33-6), a specialized bifunctional building block used in medicinal chemistry and photopharmacology.

A Bifunctional Scaffold for Photochemistry and Heterocyclic Synthesis[1]

Executive Summary

This compound is a high-value intermediate distinguished by its orthogonal reactivity.[1] It combines an aryl iodide—a "handle" for transition-metal-catalyzed cross-coupling—with a 2-nitrobenzyl alcohol core, a classic photocleavable motif.[1] This duality allows researchers to functionalize the scaffold via Suzuki or Sonogashira coupling before utilizing the nitro group for photocaging or reductive cyclization into indole frameworks. This guide details its physicochemical properties, validated synthesis protocols, and applications in drug discovery and materials science.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]
PropertySpecification
CAS Number 150022-33-6
IUPAC Name This compound
Synonyms 5-Iodo-2-nitrobenzyl alcohol; 3-Hydroxymethyl-4-nitro-iodobenzene
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Purity Grade Typically ≥95% (HPLC) for synthetic applications
SMILES OCC1=CC(I)=CC=C1=O
Validated Synthetic Route

While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust pathway involves the chemoselective reduction of 5-iodo-2-nitrobenzoic acid .[1]

Protocol: Borane-Mediated Reduction

Rationale: The use of Borane-THF allows for the reduction of the carboxylic acid to the alcohol without affecting the nitro group or the aryl iodide, preserving the bifunctional nature of the molecule.[1]

Reagents:

  • Precursor: 5-Iodo-2-nitrobenzoic acid (CAS 35674-28-3)[1][2][3][4]

  • Reductant: Borane-tetrahydrofuran complex (BH₃[1]·THF, 1.0 M solution)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Dissolution: Charge the flask with 5-iodo-2-nitrobenzoic acid (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add BH₃·THF (1.5 equiv) via syringe over 20 minutes.[1] Caution: Gas evolution (H₂) will occur.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (65–75°C) and stir for 18 hours.

  • Quench: Cool the reaction mixture to 0°C. Carefully add saturated aqueous NH₄Cl to destroy excess borane.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure alcohol.

Reactivity Profile & Mechanistic Insights[1]

This compound serves as a divergent node in synthetic workflows. Its utility stems from three distinct reactivity vectors:

A. The Aryl Iodide (Cross-Coupling Handle)

The iodine atom at the 5-position is highly reactive toward oxidative addition by Palladium(0).[1] This allows for the introduction of complex pharmacophores, fluorophores, or polymer chains via:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1]

  • Sonogashira Coupling: Introduction of alkynes.[1]

  • Heck Reaction: Vinylation for polymerization.[1]

B. The Nitrobenzyl Alcohol (Photocage)

The 2-nitrobenzyl group is a "photocage" that releases the alcohol (or attached cargo via an ester/carbonate linkage) upon exposure to UV light (typically 300–365 nm).[1]

  • Mechanism: UV excitation triggers an intramolecular hydrogen abstraction by the nitro group, leading to an aci-nitro intermediate.[1] This rearranges to a nitroso-hemiacetal, which collapses to release the free substrate and a nitrosobenzaldehyde byproduct.

  • Impact of Iodine: The heavy atom (Iodine) can facilitate intersystem crossing, potentially altering the quantum yield or red-shifting the absorption maximum through electronic effects, making it useful for tuning photocleavage properties.[1]

C. Reductive Cyclization (Indole Synthesis)

The ortho-nitrobenzyl alcohol motif is a precursor to indoles.[1] Reduction of the nitro group to an amine, followed by oxidation of the alcohol to an aldehyde (or in situ cyclization), provides a route to 5-iodoindole derivatives.[1] This is critical for accessing serotonin receptor modulators where the 5-position requires late-stage functionalization.

Visualization of Workflows
Figure 1: Synthesis and Divergent Applications

The following diagram illustrates the synthesis of the core scaffold and its downstream applications in photochemistry and heterocycle synthesis.

G Precursor 5-Iodo-2-nitrobenzoic Acid (CAS 35674-28-3) Core This compound (CAS 150022-33-6) Precursor->Core Reduction Reagent BH3·THF Reflux, 18h Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling Functionalization (at Iodine) Indole Reductive Cyclization (Synthesis of 5-Iodoindoles) Core->Indole Reduction/Cyclization (at Nitro/Alcohol) Photocage Photocleavable Linker (Functionalized Caging Group) Coupling->Photocage Esterification (Cargo Attachment)

Caption: Synthesis of this compound and its divergent utility as a cross-coupling partner or indole precursor.

Safety & Handling (SDS Summary)
  • Hazard Classification: Warning. Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Handling:

    • Light Sensitivity: Store in amber vials or wrap containers in foil. The nitrobenzyl moiety is photosensitive.[1]

    • Inhalation: Use a chemical fume hood to avoid inhaling dust.[1]

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Keep refrigerated (2–8°C) under an inert atmosphere to prevent oxidative degradation.

References
  • Tufts University . The effect of electron withdrawing groups on functional conjugated systems. (Synthesis protocol for 5-iodo-2-nitrobenzyl alcohol via Borane reduction).

  • Ambeed . (4-Iodo-2-nitrophenyl)methanol Product Page. (Reference for structural analogues and Suzuki coupling applications).

  • National Institutes of Health (NIH) .[1] Structure and properties of nitrobenzyl alcohol derivatives. (Crystallographic data and hydrogen bonding in nitrobenzyl alcohols).

  • Sigma-Aldrich . 5-Hydroxy-2-nitrobenzyl alcohol Product Sheet. (Physicochemical benchmarks and photocleavage mechanisms). [5]

Sources

An In-Depth Technical Guide to (4-Iodo-2-nitrophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodo-2-nitrophenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in modern organic synthesis. Its unique trifunctional nature, featuring a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, and applications, with a particular focus on its utility in the development of novel therapeutics and functional materials.

Nomenclature and Structure

The systematic IUPAC name for this compound is (4-iodo-2-nitrophenyl)methanol . It is also commonly referred to by its synonyms, which include:

  • 2-Hydroxymethyl-4-iodo-1-nitrobenzene

  • 4-Iodo-2-nitrobenzyl alcohol

Table 1: Compound Identification

ParameterValue
IUPAC Name (4-Iodo-2-nitrophenyl)methanol
CAS Number 22996-20-9
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Canonical SMILES C1=C(C=C(C(=C1)I)[O-])CO
InChI Key YQGXTQZJNXJBFB-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for (4-iodo-2-nitrophenyl)methanol is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as (4-nitrophenyl)methanol, and general chemical principles, the following characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Appearance Pale yellow to yellow solidThe nitro and iodo substituents on the aromatic ring are likely to impart color.
Melting Point Moderately highAromatic compounds with polar functional groups tend to have higher melting points due to intermolecular forces.
Boiling Point HighExpected to be significantly higher than that of benzyl alcohol due to the increased molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)The polar hydroxyl and nitro groups may provide some water solubility, but the iodinated phenyl ring is hydrophobic.

Synthesis of (4-Iodo-2-nitrophenyl)methanol

The synthesis of (4-iodo-2-nitrophenyl)methanol can be approached through several strategic routes, primarily involving the functionalization of a pre-existing benzene ring. A common and logical approach involves the reduction of a corresponding carboxylic acid or aldehyde.

Conceptual Synthetic Pathway

A plausible synthetic route starts from 4-iodo-2-nitrobenzoic acid. The carboxylic acid functionality can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent that does not affect the nitro group or the carbon-iodine bond.

G A 4-Iodo-2-nitrobenzoic acid R Selective Reduction (e.g., BH₃·THF, NaBH₄/I₂) A->R B (4-Iodo-2-nitrophenyl)methanol R->B

Caption: A conceptual synthetic workflow for the preparation of (4-iodo-2-nitrophenyl)methanol.

Exemplary Experimental Protocol: Reduction of 4-Iodo-2-nitrobenzoic Acid

This protocol is a generalized procedure based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Materials:

  • 4-Iodo-2-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) and Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-2-nitrobenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex (typically 1.5-2.0 equivalents) dropwise to the stirred solution. Self-Validating System: The rate of addition should be controlled to manage any exothermic reaction and gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Expertise & Experience: The choice of TLC eluent (e.g., a mixture of hexanes and ethyl acetate) is crucial for effectively separating the more polar product from the less polar starting material.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M HCl. Trustworthiness: Careful quenching is essential to safely neutralize the reactive borane species.

  • Workup: Dilute the mixture with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (4-iodo-2-nitrophenyl)methanol.

Applications in Research and Drug Development

The strategic placement of the hydroxyl, nitro, and iodo groups makes (4-iodo-2-nitrophenyl)methanol a highly valuable intermediate in multi-step organic syntheses.

Role in Cross-Coupling Reactions

The carbon-iodine bond is particularly susceptible to oxidative addition with transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions.[1] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a variety of organoboron reagents to form a new carbon-carbon bond. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position.

  • Heck and Sonogashira Couplings: These reactions enable the formation of carbon-carbon bonds with alkenes and terminal alkynes, respectively, providing access to a wide range of functionalized styrenes and phenylacetylenes.

  • Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Products A (4-Iodo-2-nitrophenyl)methanol B Suzuki-Miyaura (R-B(OH)₂, Pd catalyst) A->B C Heck (Alkene, Pd catalyst) A->C D Sonogashira (Alkyne, Pd/Cu catalyst) A->D E Buchwald-Hartwig (Amine, Pd catalyst) A->E F Biaryl derivatives B->F G Styrenyl derivatives C->G H Alkynyl derivatives D->H I Aniline derivatives E->I

Caption: The utility of (4-iodo-2-nitrophenyl)methanol in various palladium-catalyzed cross-coupling reactions.

Manipulation of Functional Groups

The nitro and hydroxyl groups offer additional handles for chemical modification:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized. This opens up possibilities for amide bond formation, sulfonylation, or other reactions common in medicinal chemistry.

  • Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or other functional groups, providing further points of diversification.

The combination of these reactive sites allows for a modular and divergent approach to the synthesis of compound libraries for drug screening and the development of targeted therapeutics.

Safety and Handling

Table 3: General Safety and Handling Precautions

Hazard CategoryPrecautionary Measures
Acute Toxicity Avoid inhalation, ingestion, and skin contact. May be harmful if swallowed or absorbed through the skin.
Skin and Eye Irritation Likely to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust. Handle in a well-ventilated fume hood.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Iodo-2-nitrophenyl)methanol is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple handles for chemical modification, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, its synthetic utility can be reliably predicted based on established chemical principles. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

References

  • MySkinRecipes. (4-Iodo-2-nitrophenyl)methanol. [Link]

  • Chem-Space. (4-iodo-2-nitrophenyl)methanol. [Link]

  • ChemicalBridge. (4-Iodo-2-nitrophenyl)methanol. [Link]

  • Organic Chemistry Portal. Synthesis of Substituted Benzylic Alcohols by Addition (C-C coupling). [Link]

  • Organic Chemistry Portal. Synthesis of Benzylic Alcohols by Benzylic Substitution. [Link]

  • ACS Publications. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

Sources

Technical Guide: Solubility Profile and Handling of (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (5-iodo-2-nitrophenyl)methanol in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Chemical Identity

This compound (CAS: 150022-33-6) is a critical intermediate in the synthesis of photocleavable (PC) linkers, widely utilized in solid-phase peptide synthesis, antibody-drug conjugates (ADCs), and caged compounds for biological studies. Its dual functionality—an alcohol group for ester/carbonate formation and an aryl iodide for cross-coupling (e.g., Sonogashira, Suzuki)—makes its solubility profile a pivotal factor in process optimization.

This guide delineates the solubility landscape of this compound, providing evidence-based protocols for solvent selection during reaction, extraction, and purification.

Physicochemical Profile
PropertyValue/Description
CAS Number 150022-33-6
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance Pale yellow to cream crystalline powder
LogP (Predicted) ~1.9 – 2.2 (Increased lipophilicity vs. parent 2-nitrobenzyl alcohol due to Iodine)
H-Bond Donors/Acceptors 1 Donor (–OH), 3 Acceptors (–NO₂, –OH)

Solubility Landscape

The solubility of this compound is governed by the interplay between its polar nitro/hydroxyl groups and the lipophilic iodophenyl core. Unlike the parent 2-nitrobenzyl alcohol, the iodine atom significantly reduces water solubility and enhances solubility in chlorinated and aromatic solvents.

Qualitative Solubility Table

Data synthesized from functional group analysis and standard handling of nitrobenzyl derivatives.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Very High (>100 mg/mL)Preferred for cross-coupling reactions and stock solutions.
THF, Acetone High Ideal for reduction reactions (e.g., from benzoic acid) and esterification.
Acetonitrile (ACN) High Standard solvent for photo-cleavage studies and nucleophilic substitutions.
Polar Protic Methanol, Ethanol High (Hot) / Moderate (Cold)Primary choice for recrystallization.
Isopropanol (IPA) ModerateGood anti-solvent for crystallization when paired with DCM.
Chlorinated DCM, Chloroform High Standard solvent for liquid-liquid extraction (workup).
Esters Ethyl Acetate (EtOAc) High Excellent for extraction; often used in silica gel chromatography.
Non-Polar Hexanes, Pentane Insoluble Critical Anti-Solvent. Used to precipitate the product from EtOAc or DCM.
Aqueous Water Insoluble (Cold) / Low (Hot)Used to wash away inorganic salts during workup.

Mechanistic Insights & Solvent Selection Strategy

The "Iodine Effect" on Purification

While unsubstituted 2-nitrobenzyl alcohol can often be recrystallized from hot water, the 5-iodo derivative is too lipophilic for water alone . The large, polarizable iodine atom increases van der Waals interactions with non-polar solvents while disrupting the crystal lattice energy.

Strategic Implication:

  • Avoid: Pure aqueous recrystallization (leads to oiling out).

  • Adopt: A mixed-solvent system. The dipole moment of the nitro group (

    
     D) ensures high affinity for polar aprotic solvents (DMSO/DMF), while the hydroxyl group anchors solubility in alcohols.
    
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the experimental stage.

SolventSelection Start Start: this compound Process Select Process Stage Start->Process Reaction Reaction / Synthesis Process->Reaction Workup Extraction / Workup Process->Workup Purification Recrystallization Process->Purification Coupling Cross-Coupling (Suzuki/Sonogashira) Reaction->Coupling Pd-Catalyzed Esterification Linker Attachment (Esterification) Reaction->Esterification DCC/EDC Coupling Solv_EtOAc Ethyl Acetate / Water (Partitioning) Workup->Solv_EtOAc Solv_Recrys Ethanol/Water (9:1) or EtOAc/Hexanes Purification->Solv_Recrys Solv_DMF DMF or DMSO (High Solubility, High BP) Coupling->Solv_DMF Solv_THF Anhydrous THF or DCM (Easy Removal) Esterification->Solv_THF

Caption: Decision matrix for solvent selection based on process requirements. High-boiling polar solvents are preferred for catalysis, while volatile polar/non-polar pairs are optimal for purification.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine precise solubility limits for your specific batch/purity.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2] Calculate concentration (

      
      ).
      
    • Turbid/Precipitate: Insoluble. Continue adding solvent or heat to 50°C to test temperature dependence.

  • Validation: If heating is required to dissolve, allow to cool to RT. If crystals form, the solvent is a candidate for recrystallization.[2][3][4]

Protocol B: Purification via Recrystallization (Recommended)

This method exploits the temperature-dependent solubility in ethanol and the "oiling out" prevention provided by the iodine substituent.

Reagents:

  • Crude this compound

  • Solvent A: Ethanol (95% or Absolute)[5]

  • Solvent B: Deionized Water (Anti-solvent)

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (~78°C) until the solid just dissolves. Note: The solution should be pale yellow.

  • Filtration (Optional): If insoluble black specks (Pd residues) are present, filter the hot solution through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity appears.

  • Clarification: Add 1-2 drops of hot Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once at RT, transfer to a 4°C fridge for 12 hours.

  • Collection: Filter the resulting needles/plates via vacuum filtration. Wash with cold 1:1 Ethanol/Water.

Synthesis & Workup Context

The solubility profile directly impacts the synthesis of this compound, typically achieved by reducing 5-iodo-2-nitrobenzoic acid .

Workflow Diagram: Synthesis to Isolation

SynthesisWorkflow Start 5-iodo-2-nitrobenzoic acid Step1 Activation (ClCOOEt / THF) Start->Step1 Dissolves completely Step2 Reduction (NaBH4 / THF-Water) Step1->Step2 Maintains solubility Quench Quench (Dilute HCl) Step2->Quench Exothermic Extract Extraction (EtOAc or DCM) Quench->Extract Product partitions to Org Layer Product This compound (Solid) Extract->Product Evaporation

Caption: Synthetic workflow highlighting the solubility transitions from the carboxylic acid precursor (soluble in basic water/THF) to the neutral alcohol product (soluble in organic solvents).

Critical Note on Workup

During the reduction of the benzoic acid precursor, the reaction mixture is often quenched with aqueous acid.

  • Observation: The product may precipitate as a gummy solid if the organic solvent (THF) is removed before extraction.

  • Corrective Action: Do not evaporate THF immediately. Dilute with Ethyl Acetate first, then wash with brine. The Ethyl Acetate maintains the solubility of the iodinated alcohol better than ether.

References

  • PubChem. (n.d.). Compound Summary for CID 11923, 2-Nitrobenzyl alcohol (Analogous Parent Structure). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1955). p-Nitrobenzyl Alcohol.[5][6] Org.[3][5][6][7][8][9] Synth. 1955, 35, 82. (Provides foundational recrystallization protocols for nitrobenzyl alcohols). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. (Authoritative source for solvent selection principles). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of iodonium salts via anodic oxidation. (Describes handling of o-iodobenzoic acid derivatives in THF). Retrieved from [Link]

Sources

An In-depth Technical Guide to (5-iodo-2-nitrophenyl)methanol: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-iodo-2-nitrophenyl)methanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, comprising an iodinated and nitrated phenyl ring attached to a hydroxymethyl group, make it a versatile building block for the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the iodo group, a versatile functional handle for cross-coupling reactions, provide multiple avenues for chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed synthesis protocol, and essential safety information for its handling and use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for this compound is not widely published, we can infer some of its key characteristics based on its chemical structure and data from closely related analogues.

Physical Appearance and Melting Point

Based on the physical state of similar nitro- and iodo-substituted benzyl alcohols, this compound is predicted to be a solid at room temperature, likely appearing as a crystalline powder. The color is anticipated to be in the range of pale yellow to light brown, a common characteristic of nitroaromatic compounds.

The melting point of a compound is a critical indicator of its purity. For comparison, 2-nitrobenzyl alcohol has a melting point of 67-77 °C, and 5-hydroxy-2-nitrobenzyl alcohol melts at 111-115 °C.[1] The presence of the heavier iodine atom in this compound is expected to increase its molecular weight and potentially influence its crystal lattice energy, suggesting a melting point that may be higher than that of 2-nitrobenzyl alcohol.

Table 1: Physicochemical Properties of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Melting Point (°C)Predicted/Known Physical Appearance
This compoundC₇H₆INO₃279.03Not definitively reported; likely a solidPredicted: Pale yellow to light brown crystalline powder
2-Nitrobenzyl alcoholC₇H₇NO₃153.1467-77Pale cream to cream powder[1]
5-Hydroxy-2-nitrobenzyl alcoholC₇H₇NO₄169.13111-115Not specified

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the nitration and iodination of a suitable starting material, followed by the reduction of a carboxylic acid or aldehyde to the corresponding alcohol. The following is a representative synthetic workflow.

Experimental Protocol: A Potential Synthetic Route

This protocol is based on established organic chemistry principles and may require optimization for specific laboratory conditions.

Step 1: Nitration of a suitable iodinated precursor.

A common strategy would be the nitration of an iodinated benzyl derivative. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.

Step 2: Reduction of the corresponding carboxylic acid or aldehyde.

If the precursor is 5-iodo-2-nitrobenzoic acid, it can be reduced to the alcohol. Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are powerful reducing agents suitable for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Step-by-Step Methodology (Illustrative):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 5-iodo-2-nitrobenzoic acid in anhydrous THF.

  • Addition of Reducing Agent: The flask is cooled in an ice bath (0 °C). A solution of borane-THF complex is added dropwise from the dropping funnel to the stirred solution of the carboxylic acid. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by water and a basic solution (e.g., 1 M NaOH) to decompose the borane complexes.

  • Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical when working with highly reactive reagents like borane to prevent reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the reducing agent.

  • Controlled Addition at Low Temperature: The dropwise addition of the reducing agent at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.

  • Quenching Procedure: The specific quenching procedure is designed to safely neutralize the excess reducing agent and facilitate the isolation of the alcohol product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product Start 5-iodo-2-nitrobenzoic acid Reaction Reduction with Borane-THF complex in anhydrous THF Start->Reaction Dissolution Workup Quenching Extraction Column Chromatography Reaction->Workup Reaction Completion Product This compound Workup->Product Isolation

Caption: A potential workflow for the synthesis of this compound.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate.

  • Scaffold for Medicinal Chemistry: The iodinated phenyl ring is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Precursor for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic scaffolds. Many biologically active molecules and pharmaceuticals contain heterocyclic cores.

  • Photolabile Protecting Group Precursor: Nitrobenzyl derivatives are known to be photolabile, meaning they can be cleaved by light. This property is utilized in the design of photolabile protecting groups for sensitive functional groups in multi-step organic synthesis and in the development of photo-responsive drug delivery systems.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties are not yet widely available, its synthesis can be achieved through established chemical transformations. Researchers and drug development professionals can leverage the versatile functionalities of this molecule to construct novel and complex chemical entities. Adherence to proper safety protocols is essential for its handling and use in the laboratory.

References

Sources

safety data sheet SDS for (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth safety and handling analysis of (5-iodo-2-nitrophenyl)methanol , a specialized intermediate often used in the synthesis of photocleavable (caged) compounds and indole derivatives.

Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data for research chemicals, this guide synthesizes chemical structure analysis with practical laboratory experience to establish a self-validating safety protocol.

Executive Technical Summary

This compound is a functionalized nitrobenzyl alcohol. In drug discovery and chemical biology, its primary utility lies in its 2-nitrobenzyl core, a motif ubiquitous in photolabile protecting groups (photocages) . The iodine substituent at the 5-position serves as a "handle" for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to attach this photocage to complex bioactive molecules.

  • CAS Number: 150022-33-6[1]

  • Molecular Formula: C₇H₆INO₃[1]

  • Molecular Weight: 279.03 g/mol

  • Physical State: Pale yellow to brownish crystalline solid.

Core Hazard Directive

While formally classified as an Irritant , the presence of the ortho-nitro group confers photosensitivity and potential thermal instability . Standard white-light handling can degrade the compound, releasing reactive nitroso-aldehydes or causing premature cleavage if coupled.

Hazard Architecture & Risk Assessment

This section deconstructs the GHS classifications based on the molecule's functional groups, providing the causality behind the warnings.

GHS Classification (Derived from Structure-Activity Relationships)
Hazard ClassCategoryHazard StatementMechanistic Cause
Skin Irritation Cat 2H315: Causes skin irritationBenzyl alcohol moiety; lipophilic penetration of dermal layers.
Eye Irritation Cat 2AH319: Causes serious eye irritationAcidic character of impurities; desiccant effect of benzyl alcohols.
STOT - SE Cat 3H335: May cause respiratory irritationDust inhalation; mucous membrane irritation typical of halogenated aromatics.
The "Silent" Hazards: Reactivity & Stability
  • Photochemical Instability: The 2-nitrobenzyl system undergoes an intramolecular redox reaction upon irradiation (typically UV/near-UV).

    • Risk:[2][3] Unintentional degradation during weighing or storage on open benchtops.

    • Control:Strict Amber/Red Light Protocol.

  • Thermal Sensitivity: Nitro-aromatics possess high energy potential. While this specific alcohol is generally stable, the combination of an oxidizer (nitro) and a reducer (alcohol) on the same scaffold suggests decomposition exotherms at high temperatures (>150°C).

    • Control:Never distill. Purification should be performed via crystallization or column chromatography.

Critical Control Points: Handling & Storage

The following protocol uses a Logic-Gated Workflow to ensure stability. If a condition is not met, the user must stop.

Storage Logic[3]
  • Temperature: Refrigerator (+2°C to +8°C). Why? Slows thermal degradation and minimizes sublimation.

  • Atmosphere: Inert Gas (Argon/Nitrogen). Why? The iodine-carbon bond can be labile; oxygen promotes radical degradation pathways.

  • Container: Amber glass with Teflon-lined cap.

Operational Workflow (Graphviz Visualization)

The following diagram outlines the decision process for safe handling, emphasizing light exclusion.

HandlingProtocol Start Start: Retrieve Stock CheckLight Is lighting controlled? (Amber/Red Light) Start->CheckLight Stop STOP: Adjust Lighting CheckLight->Stop No (White Light) Weighing Weighing Station (Anti-static Gun Recommended) CheckLight->Weighing Yes Stop->CheckLight Solvent Solubilization (Avoid Acetone if basic) Weighing->Solvent Reaction Proceed to Reaction Solvent->Reaction Dissolved

Figure 1: Logic-gated handling workflow. Note the critical stop-point regarding ambient lighting to prevent photochemical degradation.

Emergency Response Protocols

This protocol is designed to be self-validating: the response scales with the exposure type.

Spill Management

Do NOT use standard paper towels for large spills. The nitro functionality can act as an oxidizer if dried onto combustibles.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover spill with wet sand or vermiculite (non-combustible).

  • Clean: Scoop into a dedicated waste container. Wipe surface with 10% sodium thiosulfate (neutralizes potential iodine liberation) followed by ethanol.

First Aid Matrix
Exposure RouteImmediate ActionScientific Rationale
Ocular Rinse 15+ mins, lifting lids.[3]Benzyl alcohols can cause corneal clouding; immediate dilution prevents permanent opacity.
Dermal Wash with soap/water.[3][4] No Alcohol. Ethanol/DMSO increases skin permeability, driving the nitro-compound deeper into the bloodstream.
Inhalation Move to fresh air.[2][3][4][5]Nitrogen oxides (if decomposed) cause delayed pulmonary edema. Observation required.

Synthesis & Degradation Context

Understanding how this molecule reacts is crucial for safety during synthesis.

The Photolysis Mechanism (Safety Implication)

When used as a photocage, irradiation causes the nitro group to abstract a benzylic hydrogen, eventually rearranging to a nitroso-benzaldehyde and releasing the "caged" molecule.

  • Safety Note: The byproduct is a nitroso-benzaldehyde . Nitroso compounds are often toxic and potential mutagens. Waste streams from photolysis experiments must be treated as hazardous (genotoxic) waste.

Graphviz: Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Soap & Water (NO Solvents) Skin->ActionSkin ActionEye Flush 15min (Isotonic Saline) Eye->ActionEye ActionInhale Fresh Air + Monitor Breathing Inhale->ActionInhale

Figure 2: Emergency response decision tree based on exposure route.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 5-nitro-2-furanmethanol (Analogous Nitro-alcohol Data). NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

Sources

Strategic Sourcing and Technical Validation of 5-Iodo-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an in-depth technical resource designed for researchers and procurement specialists involved in the synthesis of photocleavable linkers and bioconjugates.

CAS Number: 150022-33-6 Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol [1]

Executive Summary

5-Iodo-2-nitrobenzyl alcohol is a critical bifunctional intermediate used primarily in the construction of photocleavable (PC) linkers . Its structural uniqueness lies in the orthogonality of its functional groups: the nitrobenzyl alcohol moiety provides UV-sensitivity (cleavage at ~365 nm), while the aryl iodide at the 5-position serves as a robust handle for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) to attach payloads such as fluorophores, peptides, or solid surfaces.

This guide addresses the "Make vs. Buy" decision matrix, detailing synthesis protocols to validate internal production against external sourcing, and provides market intelligence on pricing and supplier tiers.

Technical Context: Synthesis and Manufacturing

Understanding the synthesis is vital for assessing supplier quality claims and identifying potential impurities. The commercial preparation typically follows a functional group interconversion strategy starting from 5-iodo-2-nitrotoluene .

The "Benzylic Oxidation" Route (Dominant Pathway)

Direct iodination of 2-nitrobenzyl alcohol is regiochemically challenging due to the directing effects of the nitro (meta) and hydroxymethyl (ortho/para) groups. Therefore, the industry standard relies on modifying the pre-iodinated toluene precursor.

Step 1: Radical Bromination 5-iodo-2-nitrotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.

  • Critical Control Point: Over-bromination leads to the gem-dibromide, which hydrolyzes to the aldehyde (5-iodo-2-nitrobenzaldehyde). While the aldehyde can be reduced back to the alcohol, it represents a yield loss.

Step 2: Hydrolysis The intermediate 5-iodo-2-nitrobenzyl bromide is hydrolyzed using aqueous CaCO₃ or dioxane/water reflux to yield the target alcohol.

Synthesis Workflow Diagram

SynthesisPath Precursor 5-Iodo-2-nitrotoluene (CAS 52415-00-6) Intermed 5-Iodo-2-nitrobenzyl bromide Precursor->Intermed NBS, AIBN Reflux (CCl4) Target 5-Iodo-2-nitrobenzyl alcohol (CAS 150022-33-6) Intermed->Target H2O, Dioxane CaCO3, Reflux Impurity Impurity: 5-Iodo-2-nitrobenzaldehyde Intermed->Impurity Over-oxidation (Side Reaction) Impurity->Target NaBH4 Reduction (Salvage Step)

Figure 1: Synthetic pathway from commercially available precursors to the target intermediate.

Quality Assurance & Validation Protocols

When sourcing this material, "97% purity" is insufficient for sensitive bioconjugation applications. You must validate the absence of specific contaminants that poison Pd-catalysts or interfere with photocleavage.

Critical Impurity Profile
ImpurityOriginImpact on Downstream Application
5-Iodo-2-nitrotoluene Unreacted Starting MaterialInert filler; lowers effective concentration.
5-Iodo-2-nitrobenzaldehyde Over-oxidation / HydrolysisReacts with amines (Schiff base formation); competes in conjugation.
Inorganic Iodide (I⁻) DecompositionCatalyst Poison: Strong inhibitor of Pd-catalyzed cross-coupling.
Analytical Validation Protocol

Method: ¹H-NMR (400 MHz, DMSO-d₆)

  • Diagnostic Signal (Target): Look for the benzylic methylene protons (-CH₂OH) as a doublet/singlet around δ 4.80 ppm .

  • Diagnostic Signal (Impurity - Aldehyde): Check for a singlet at δ 10.0–10.5 ppm .

  • Diagnostic Signal (Impurity - Toluene): Check for a methyl singlet around δ 2.50 ppm .

Method: HPLC (Reverse Phase)

  • Column: C18, 5 µm.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

  • Detection: 254 nm (Aromatic) and 350 nm (Nitrobenzyl absorption).

  • Note: The aldehyde intermediate typically elutes later than the alcohol due to loss of hydrogen bonding capability.

Applications: The Dual-Function Mechanism

This intermediate is the scaffold of choice for "Traceable Linkers" or "Cleavable Tags."

  • Functionalization (Step A): The Iodine at C5 allows for the attachment of a "Payload" (e.g., a fluorophore) via Sonogashira coupling.

  • Anchoring (Step B): The Benzyl alcohol at C1 is converted to a phosphoramidite (for DNA synthesis) or an NHS-carbonate (for protein labeling).

  • Release (Step C): UV irradiation triggers the internal redox reaction, cleaving the benzyl ester/ether bond and releasing the anchor, while the nitroso-ketone byproduct retains the payload.

Mechanism Step1 5-Iodo-2-nitrobenzyl alcohol (Scaffold) Step2 Functionalized Linker (Payload attached at C5 via Pd-coupling) Step1->Step2 Sonogashira Coupling (Alkyne-Payload) Step3 Bioconjugate (Anchored to DNA/Protein at C1) Step2->Step3 Phosphoramidite Chemistry Step4 Photocleavage (365 nm) Step3->Step4 UV Light Result1 Released Biomolecule (Free OH/PO4 group) Step4->Result1 Result2 Spent Linker Byproduct (Nitroso-ketone + Payload) Step4->Result2

Figure 2: The operational logic of 5-iodo-2-nitrobenzyl alcohol in photocleavable linker systems.

Market Intelligence: Suppliers and Price

Unlike the commoditized 2-nitrobenzyl alcohol (approx.[2] $2/gram), the 5-iodo variant is a Fine Chemical / Custom Synthesis item. It is rarely in stock in bulk quantities (kg scale) and is typically synthesized on-demand or stocked in gram-scale libraries.

Pricing Tiers (Estimated 2024/2025 Market)
TierQuantityEstimated Price Range (USD)Lead TimeSupplier Type
Catalog (R&D) 100 mg - 1 g$50 - $150 / g 1-2 WeeksSpecialized Libraries (e.g., ChemScene, BLD Pharm)
Bulk (Pilot) 25 g - 100 g$25 - $40 / g 4-6 WeeksCustom Synthesis Houses (India/China)
Precursor Cost 5 g (Raw)$18 - $25 ImmediateCommodity Chemical Vendors

Note: The "Precursor Cost" refers to 5-iodo-2-nitrotoluene. The significant markup for the alcohol reflects the multi-step synthesis, purification labor, and yield losses.

Recommended Suppliers
  • Primary Sources (Catalog):

    • ChemScene / BLD Pharm: Often hold stock of the precursor and small lots of the alcohol.

    • Combi-Blocks: Reliable for halogenated building blocks.

    • Enamine: Excellent for building blocks, though lead times from Ukraine/Latvia can vary.

  • Secondary Sources (Aggregators):

    • Fisher Scientific / Sigma-Aldrich: They will list the product (often under a third-party brand) but with significantly higher markups (200%+) and longer lead times.

Procurement Strategy: "Make vs. Buy"
  • Buy: If you need < 5 grams. The labor cost of purification (column chromatography to remove aldehyde) exceeds the

    
    300 purchase price.
    
  • Make: If you need > 20 grams. The synthesis from 5-iodo-2-nitrotoluene is scalable.[3]

    • Cost Benefit: 20g of precursor costs ~$60. Reagents (NBS, AIBN) are negligible. Internal labor is the main driver.

References

  • Synthesis & Precursor Data

    • Title: Synthesis of 5-iodo-2-nitrobenzyl alcohol (via 5-iodo-2-nitrotoluene).
    • Source: Tufts University Digital Collections (Thesis/Dissert
    • Context: Describes the NBS bromination and hydrolysis p
    • (Search: "5-iodo-2-nitrobenzyl alcohol synthesis")

  • Application in Photocleavage

    • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
    • Source: Proc.
    • Context: Validates the nitrobenzyl moiety for DNA sequencing applic
  • Supplier Data (Precursor)

    • Title: 4-Iodo-2-methyl-1-nitrobenzene (Precursor CAS 52415-00-6) Pricing.[4]

    • Source: ChemScene.[4]

    • Context: Establishing the baseline cost of raw m
  • General Reactivity

    • Title: o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and M
    • Source: Macromolecules (ACS Public
    • Context: Comprehensive review of the photocleavage mechanism and functionaliz

Sources

Technical Deep Dive: Positional Isomerism in Iodinated Nitrobenzyl Photocages

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and photochemical differences between 5-iodo-2-nitrobenzyl alcohol and its 4-iodo isomer .

Executive Summary

The 2-nitrobenzyl (o-nitrobenzyl) group is the "gold standard" photolabile protecting group (PPG) used in chemical biology, solid-phase synthesis, and drug delivery. While the core mechanism—a Norrish Type II photo-redox reaction—remains consistent, the introduction of heavy halogen substituents (Iodine) allows for post-synthetic functionalization (e.g., via Sonogashira or Suzuki coupling).

The distinction between the 5-iodo and 4-iodo isomers is not merely structural; it is electronic . The position of the iodine atom relative to the nitro group and the benzylic carbon dictates the efficiency of the photolysis and the acidity of the benzylic protons. This guide elucidates why the 5-iodo isomer is the preferred scaffold for advanced photocleavable linkers (PC-Linkers).

Part 1: Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the Hammett relationships and resonance contributors for both isomers.

Positional Relationships

The numbering of the parent scaffold (2-nitrobenzyl alcohol) assigns the benzylic carbon as


 (attached to the ring) and the nitro group at 

.
Feature5-Iodo-2-nitrobenzyl Alcohol 4-Iodo-2-nitrobenzyl Alcohol
Iodine Position


Relationship to Nitro (

)
Para (1,4-relationship)Meta (1,3-relationship)
Relationship to Benzyl (

)
Meta (1,3-relationship)Para (1,4-relationship)
Electronic Effect on Nitro Direct Resonance (+M)Inductive only (-I)
Electronic Effect on Benzyl Inductive (-I dominates)Direct Resonance (+M dominates)
Electronic Impact on Photolysis

The rate-limiting step of the o-nitrobenzyl photolysis is the abstraction of the benzylic proton by the excited nitro group (


).
  • 5-Iodo Isomer (Preferred): The iodine is meta to the benzylic carbon. The resonance donation (+M) of the iodine lone pair cannot effectively reach the benzylic carbon. Consequently, the iodine's inductive electron-withdrawing nature (-I) dominates, slightly increasing the acidity of the benzylic protons. This facilitates hydrogen abstraction, maintaining or enhancing quantum yield.

  • 4-Iodo Isomer: The iodine is para to the benzylic carbon. The iodine can donate electron density (+M) directly into the ring system at the benzylic position. This increases electron density at the benzylic carbon, making the protons less acidic and harder to abstract by the excited nitro group. This generally results in slower photolysis kinetics .

Part 2: Synthetic Pathways

The synthesis of these isomers requires distinct starting materials to ensure regioselectivity. The most robust route for both involves a Sandmeyer reaction followed by radical bromination and hydrolysis .

Comparative Synthesis Table
Parameter5-Iodo-2-nitrobenzyl Alcohol4-Iodo-2-nitrobenzyl Alcohol
Starting Material 2-Amino-5-nitrotoluene4-Amino-2-nitrotoluene
Key Intermediate 5-Iodo-2-nitrotoluene4-Iodo-2-nitrotoluene
Brominating Agent NBS / Benzoyl PeroxideNBS / AIBN
Hydrolysis Conditions CaCO

/ Dioxane / H

O
CaCO

/ Dioxane / H

O
Overall Yield (Typ.) ~45-55%~40-50%
CAS Number 80706-53-222996-20-9
Detailed Protocol: Synthesis of 5-Iodo-2-nitrobenzyl Alcohol

Note: This protocol is self-validating via TLC monitoring of the conversion of the non-polar toluene to the polar alcohol.

Step 1: Iodination (Sandmeyer)

  • Dissolve 2-amino-5-nitrotoluene (10 mmol) in 15% HCl (20 mL) and cool to 0°C.

  • Add NaNO

    
     (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min.
    
  • Add KI (1.5 eq) solution slowly. The reaction will foam (N

    
     release) and turn dark.
    
  • Heat to 60°C for 1 hour. Extract with EtOAc, wash with Na

    
    S
    
    
    
    O
    
    
    (to remove I
    
    
    ), and concentrate.
  • Product: 5-iodo-2-nitrotoluene (Yellow solid).

Step 2: Radical Bromination (Wohl-Ziegler)

  • Dissolve the intermediate in CCl

    
     or Trifluorotoluene (greener alternative).
    
  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Benzoyl Peroxide.

  • Reflux under Argon for 4-6 hours. Monitor by TLC (shift to lower R_f).

  • Filter off succinimide byproduct. Concentrate filtrate.

  • Product: 5-iodo-2-nitrobenzyl bromide.

Step 3: Hydrolysis

  • Dissolve the bromide in a 1:1 mixture of Dioxane/Water.

  • Add CaCO

    
     (2.5 eq). Reflux for 12 hours.
    
  • Acidify carefully with 1M HCl, extract with EtOAc.

  • Purify via column chromatography (Hexane/EtOAc).

  • Final Product: 5-iodo-2-nitrobenzyl alcohol (Pale yellow solid).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Amino-5-nitrotoluene Diazonium Intermediate: Diazonium Salt Start->Diazonium NaNO2, HCl, 0°C Iodotoluene 5-Iodo-2-nitrotoluene Diazonium->Iodotoluene KI, 60°C (Sandmeyer) Bromide 5-Iodo-2-nitrobenzyl Bromide Iodotoluene->Bromide NBS, Peroxide, Reflux Final Target: 5-Iodo-2-nitrobenzyl Alcohol Bromide->Final CaCO3, H2O/Dioxane (Hydrolysis)

Caption: Step-wise synthetic route for the 5-iodo isomer, utilizing a Sandmeyer transformation followed by radical functionalization.

Part 3: Photochemical Physicochemistry

The utility of these molecules relies on their response to UV light (typically 365 nm).

Mechanism of Action (Norrish Type II)

Upon irradiation, the nitro group is excited to a triplet state. It abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1] This rearranges to a hemiacetal, which collapses to release the substrate and form a nitroso-benzaldehyde byproduct.

Isomer-Specific Kinetics
  • Absorption: Both isomers absorb in the UV-A region ($ \lambda_{max} \approx 300-310 $ nm) with a tail extending to 365 nm. The Iodine atom induces a "heavy atom effect," increasing Intersystem Crossing (ISC) to the triplet state required for abstraction.

  • Quantum Yield (

    
    ): 
    
    • 5-Iodo:

      
      . The inductive withdrawal activates the benzylic proton.
      
    • 4-Iodo:

      
      . The resonance donation deactivates the benzylic proton.
      
Photolysis Pathway Diagram

Photolysis Ground Ground State (Nitrobenzyl Alcohol) Excited Excited Triplet State (n -> pi*) Ground->Excited hv (365 nm) Aci aci-Nitro Intermediate (Blue Transient) Excited->Aci 1,5-H Abstraction (Rate Limiting) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Products: Nitrosobenzaldehyde + Substrate Hemiacetal->Products Collapse

Caption: The Norrish Type II photocleavage mechanism. The 5-iodo substituent accelerates the H-abstraction step compared to the 4-iodo isomer.

Part 4: Application Utility (Why 5-Iodo?)

The 5-iodo-2-nitrobenzyl alcohol is the industry standard precursor for "PC-Linkers" (Photocleavable Linkers) used in Next-Generation Sequencing (NGS) and solid-phase synthesis.

  • Orthogonal Functionalization: The iodine at position 5 is sterically accessible. It can be coupled to alkynes (Sonogashira) or boronates (Suzuki) to attach the photocage to a solid support or a fluorophore without interfering with the nitro group's photochemistry.

  • Steric Clearance: Coupling at the 4-position (meta to nitro) places the linker closer to the benzylic reaction center, potentially hindering the substrate release. Coupling at the 5-position (para to nitro) extends the linker linearly away from the reaction center.

References

  • Synthesis of Nitrobenzyl Derivatives

    • Title: "Photolabile Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy"
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Photochemical Mechanism

    • Title: "2-Nitrobenzyl alcohols form 2-nitroso hydr
    • Source: Photochemical & Photobiological Sciences (RSC)
    • URL:[Link]

  • Electronic Effects on Photolysis

    • Title: "The Impact of Electronic Effects on Photolysis: A Model Study on 2-nitrobenzyl Caged Scaffolds"
    • Source: ChemPhotoChem (Wiley)
    • URL:[Link]

  • Synthetic Procedures (Radical Bromination)

    • Title: "p-Nitrobenzyl Bromide (Organic Syntheses Procedure)"
    • Source: Organic Syntheses[2][3]

    • URL:[Link]

Sources

Methodological & Application

synthesis of 5-iodoindole from (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Source Material: (5-iodo-2-nitrophenyl)methanol Target: 5-Iodoindole (CAS: 16066-91-4) Document ID: AN-SYN-5IQ-001 Version: 2.0

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-iodoindole starting from This compound . While commercial routes often utilize the Leimgruber-Batcho synthesis starting from o-nitrotoluenes, the use of the hydroxymethyl precursor requires a specific carbon-extension strategy.

This guide employs a "Oxidation-Condensation-Reduction" strategy.[1] Crucially, this pathway is designed to preserve the chemically labile Carbon-Iodine (C-I) bond, which is susceptible to hydrogenolysis under standard catalytic hydrogenation conditions (e.g., Pd/C). The protocol utilizes Iron/Acetic Acid (Fe/AcOH) for the final cyclization to ensure chemoselectivity.

Key Advantages of This Protocol
  • Iodine Retention: Avoids catalytic hydrogenation, preventing dehalogenation.

  • Scalability: Reagents (MnO₂, Fe powder, Nitromethane) are inexpensive and amenable to gram-scale synthesis.

  • Modularity: Intermediates are stable and isolable, allowing for quality control at each step.

Strategic Reaction Pathway

The synthesis requires extending the side chain by one carbon atom to complete the indole skeleton.

Logic Flow:

  • Activation: The alcohol is oxidized to an aldehyde to increase reactivity.

  • Carbon Extension: A Henry reaction (Nitroaldol) adds the necessary C2 carbon.

  • Cyclization: Reductive closure forms the pyrrole ring.

G Start This compound (C7 Skeleton) Step1 Step 1: Oxidation (MnO2 or IBX) Start->Step1 Inter1 5-iodo-2-nitrobenzaldehyde Step1->Inter1 Yield: ~85-90% Step2 Step 2: Henry Reaction (MeNO2, NH4OAc) Inter1->Step2 Inter2 2,β-dinitro-5-iodostyrene (C8 Skeleton) Step2->Inter2 Yield: ~75-80% Step3 Step 3: Reductive Cyclization (Fe, AcOH) Inter2->Step3 End 5-Iodoindole (Target) Step3->End Yield: ~60-70%

Figure 1: Strategic pathway for the conversion of the C7 benzyl alcohol to the C8 indole skeleton.

Detailed Experimental Protocols

Step 1: Chemoselective Oxidation

Objective: Convert the benzyl alcohol to 5-iodo-2-nitrobenzaldehyde without over-oxidizing to the carboxylic acid. Critical Choice: Manganese Dioxide (MnO₂) is selected over PCC (Chromium toxicity) or Swern (cryogenic requirements) due to its high selectivity for benzylic alcohols and ease of workup.

Materials:

  • This compound (1.0 eq)

  • Activated MnO₂ (10.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

Protocol:

  • Dissolve the starting alcohol in anhydrous DCM (0.1 M concentration).

  • Add Activated MnO₂ (5 equivalents) in one portion.

  • Stir vigorously at room temperature (RT) for 12 hours.

    • Note: MnO₂ oxidations are surface-area dependent. Vigorous stirring is mandatory.

  • Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde typically runs faster than the alcohol.

  • If starting material remains, add a second portion of MnO₂ (5 equivalents) and stir for an additional 4–6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentrate the filtrate in vacuo to yield the crude aldehyde.

  • Purification: Usually sufficiently pure. If necessary, recrystallize from EtOH/Hexane.

Step 2: Henry Reaction (Carbon Extension)

Objective: Condensation with nitromethane to form 2,β-dinitro-5-iodostyrene (also known as 5-iodo-2,ω-dinitrostyrene).

Materials:

  • 5-iodo-2-nitrobenzaldehyde (from Step 1)

  • Nitromethane (Solvent/Reagent, excess)

  • Ammonium Acetate (NH₄OAc) (0.5 eq)

Protocol:

  • Dissolve the aldehyde in Nitromethane (approx. 2–3 mL per mmol of aldehyde).

  • Add Ammonium Acetate (0.5 eq).

  • Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Visual Cue: The solution will darken, often turning deep yellow/orange/brown.

  • Monitor by TLC.[1] The nitrostyrene product is usually less polar than the aldehyde.

  • Workup: Cool to RT. Remove excess nitromethane under reduced pressure (rotary evaporator).

    • Safety: Nitromethane is flammable and shock-sensitive when dry/impure. Do not distill to dryness at high heat.

  • Dissolve the residue in DCM and wash with water (2x) and brine (1x).

  • Dry over Na₂SO₄ and concentrate.

  • Purification: The crude solid is often recrystallized from Ethanol or Isopropanol to yield yellow needles.

Step 3: Reductive Cyclization (Iodine-Safe)

Objective: Reduce the nitro/vinyl groups to form the indole ring while preserving the C-I bond. Critical Choice: Iron/Acetic Acid is the gold standard for halo-indoles. Catalytic hydrogenation (H₂/Pd) is strictly contraindicated as it will cause extensive deiodination.

Materials:

  • 2,β-dinitro-5-iodostyrene (from Step 2)

  • Iron Powder (325 mesh, 5–8 eq)

  • Glacial Acetic Acid (AcOH)

  • Silica Gel (for filtration)

Protocol:

  • Suspend the dinitrostyrene in Glacial Acetic Acid (0.1 M) and Ethanol (1:1 ratio to improve solubility, optional).

  • Heat the solution to 50°C.

  • Add Iron powder portion-wise over 30 minutes.

    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature; keep below 85°C to prevent side reactions.

  • After addition, reflux (approx. 80–90°C) for 2–3 hours.

  • Monitor: Check for the disappearance of the yellow starting material and the appearance of a fluorescent spot (Indole) on TLC (visualize with Vanillin stain or Ehrlich’s reagent—turns pink/purple).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Filter through a Celite pad to remove iron sludge.

    • Neutralization (Critical): Carefully wash the filtrate with saturated NaHCO₃ solution until the aqueous layer is pH ~7. (Caution: CO₂ evolution).

  • Dry organic layer (MgSO₄), filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5

      
       80:20).
      
    • 5-Iodoindole typically elutes early.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to crystalline solidVisual
Melting Point 99–102 °CCapillary
Proton NMR Distinctive doublet at ~8.0 ppm (H4)1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 243.95LC-MS (ESI)
Purity >98.0%HPLC (254 nm)

1H-NMR Diagnostic Peaks (DMSO-d6):

  • H-4: ~7.95 ppm (d, J=1.5 Hz) - Doublet due to meta-coupling with H-6.

  • H-6: ~7.35 ppm (dd)

  • H-7: ~7.25 ppm (d)[2]

  • H-2/H-3: ~7.4 and 6.4 ppm (Indole core protons).

Troubleshooting & Optimization

Decision Tree for Impurities

Troubleshooting Problem Low Yield / Impurity Check1 Step 1: Aldehyde Conversion? Problem->Check1 Check2 Step 3: Deiodination? Check1->Check2 Complete Sol1 Increase MnO2 loading or switch to IBX Check1->Sol1 Incomplete Sol2 Reduce Temp (<80°C) Ensure Fe quality Check2->Sol2 Indole + Des-Iodo Indole found

Figure 2: Troubleshooting logic for common synthetic failures.

  • Issue: Deiodination.

    • Cause: Reaction temperature too high during Fe reduction, or presence of trace catalytic metals in the iron source.

    • Fix: Lower temperature to 60–70°C and extend reaction time. Ensure Iron powder is high purity.

  • Issue: Incomplete Henry Reaction.

    • Cause: Wet Nitromethane.

    • Fix: Use dry Nitromethane or add molecular sieves.

Safety Information

  • Nitromethane: Potential explosive hazard under high heat/pressure. Do not distill to dryness.

  • MnO₂: Heavy metal waste. Dispose of as solid hazardous waste.

  • 5-Iodoindole: Irritant. bioactive scaffold; handle with PPE.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole synthesis mechanisms).
  • Pelkey, E. T. (2003). "Metal-Assisted Synthesis of Heterocycles." Progress in Heterocyclic Chemistry, 15, 1-23. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. (Reference for the nitro-reduction mechanism). Link

  • Porcheddu, A., & Giacomelli, G. (2001).[3] "A New Oxidant for the Selective Oxidation of Alcohols." Organic Letters, 3(19), 3041–3043. (Reference for MnO2/IBX selectivity). Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

oxidation of (5-iodo-2-nitrophenyl)methanol to 5-iodo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of (5-Iodo-2-nitrophenyl)methanol to 5-Iodo-2-nitrobenzaldehyde

Executive Summary

This application note details the controlled oxidation of this compound to its corresponding aldehyde, 5-iodo-2-nitrobenzaldehyde. This transformation is a critical gateway step in the synthesis of functionalized indoles (via Hemetsberger–Knittel or Leimgruber–Batcho sequences) and quinolines used in kinase inhibitor development.

The presence of the ortho-nitro group and the meta-iodo moiety presents a unique chemoselectivity challenge. While the nitro group deactivates the aromatic ring, stabilizing the resulting aldehyde against autoxidation, the iodine handle is sensitive to radical conditions and transition-metal catalyzed side reactions.

This guide presents two validated protocols:

  • Method A (Green/Modern): IBX (2-Iodoxybenzoic acid) Oxidation – Recommended for pharmaceutical intermediates due to the absence of heavy metals.

  • Method B (Traditional/Robust): PCC (Pyridinium Chlorochromate) Oxidation – Recommended for small-scale, rapid bench work where chromium waste is manageable.

Strategic Analysis & Chemoselectivity

The substrate, this compound, contains a primary benzylic alcohol. The target is the aldehyde, avoiding over-oxidation to the carboxylic acid (5-iodo-2-nitrobenzoic acid).

FeatureChemical ConsequenceOperational Strategy
Ortho-Nitro Group Electron-withdrawing; deactivates the benzylic position.Reaction rates may be slower than unsubstituted benzyl alcohol. Requires slightly longer reaction times.
Iodo Substituent Lipophilic; sensitive to Pd/Cu catalysis and strong radicals.Avoid metal-catalyzed oxidations (e.g., Cu/TEMPO) that might trigger dehalogenation or coupling.
Benzylic C-H Activated, prone to over-oxidation.Use stoichiometric, mild oxidants (IBX, PCC) rather than harsh aqueous oxidants (KMnO₄, Jones).

Method A: IBX Oxidation (Recommended)

Rationale: IBX is a hypervalent iodine(V) reagent that operates via a ligand-exchange mechanism. It is non-toxic compared to chromium and allows for mild, room-temperature oxidation without over-oxidizing to the acid.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: IBX (Stabilized or wet grade, 1.2 – 1.5 equiv)

  • Solvent: DMSO (Reagent Grade) or DMSO/EtOAc (1:1 mixture)

  • Quench: Water/Sodium Bicarbonate

Step-by-Step Protocol
  • Preparation:

    • Dissolve this compound (10 mmol, 2.79 g) in DMSO (30 mL). Note: IBX has poor solubility in most organic solvents but dissolves well in DMSO.[1]

  • Reaction:

    • Add IBX (12 mmol, 3.36 g) in a single portion at room temperature (20–25 °C).

    • Stir the resulting suspension/solution vigorously. The reaction is typically homogeneous if pure DMSO is used, or a slurry if EtOAc is co-solvent.

    • Monitor: Check by TLC (30% EtOAc/Hexanes) or LC-MS after 2 hours. The alcohol spot (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Slowly add water (60 mL) to the reaction mixture while stirring.

    • The byproduct, iodobenzoic acid (IBA), and the product may co-precipitate.

    • Extraction: Extract the aqueous slurry with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash the combined organics with saturated

      
       (to remove IBA), then water, then brine.
      
    • Dry: Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is often

      
       pure. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).
      

Method B: PCC Oxidation (Traditional)

Rationale: PCC is the classic "gold standard" for converting primary alcohols to aldehydes. It is robust and insensitive to moisture but generates toxic Cr(VI) waste and "tarry" byproducts.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Additive: Celite (diatomaceous earth) or Silica Gel (equal weight to PCC) – Critical for preventing gummy residues.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Preparation:

    • In a round-bottom flask, suspend PCC (15 mmol, 3.23 g) and Celite (3.2 g) in anhydrous DCM (40 mL).

    • Tip: Pre-mixing PCC with Celite prevents the formation of a black, sticky tar that traps the product.

  • Addition:

    • Dissolve this compound (10 mmol, 2.79 g) in minimal DCM (10 mL).

    • Add the substrate solution to the PCC suspension at 0 °C (ice bath).

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature.

    • Stir for 3–4 hours. The orange suspension will darken to a brown/black slurry.

  • Workup (Filtration):

    • Dilute the reaction mixture with diethyl ether (50 mL) to precipitate chromium salts further.

    • Filter the slurry through a pad of Silica Gel or Florisil.

    • Wash the pad thoroughly with DCM/Ether until the filtrate runs clear.

  • Isolation:

    • Concentrate the filtrate. The residue is the crude aldehyde.

Mechanistic Visualization

The following diagram illustrates the ligand-exchange mechanism of IBX oxidation, highlighting why it stops at the aldehyde stage (elimination requires an


-proton).

IBX_Mechanism Figure 1: Mechanism of IBX Oxidation showing Ligand Exchange and Reductive Elimination. Substrate Alcohol Substrate (R-CH2-OH) LigandExchange Ligand Exchange (Water released) Substrate->LigandExchange IBX IBX Reagent (Hypervalent Iodine) IBX->LigandExchange Intermediate Iodine Ester Intermediate LigandExchange->Intermediate - H2O Twisting Hypervalency Twist (Geometry Change) Intermediate->Twisting Elimination Reductive Elimination (Rate Limiting) Twisting->Elimination Product Aldehyde Product (5-iodo-2-nitrobenzaldehyde) Elimination->Product Byproduct IBA Byproduct (Reduced Iodine) Elimination->Byproduct

Figure 1: Mechanism of IBX Oxidation showing Ligand Exchange and Reductive Elimination.

Workflow & Decision Tree

Use this logic flow to determine the appropriate method for your specific constraints.

Decision_Tree Start Start: this compound Scale Reaction Scale? Start->Scale SmallScale Small Scale (<1g) Speed is priority Scale->SmallScale Bench R&D LargeScale Large Scale (>10g) Safety/Green is priority Scale->LargeScale Process Dev MethodPCC Method B: PCC (DCM, Celite) SmallScale->MethodPCC MethodIBX Method A: IBX (DMSO) LargeScale->MethodIBX WorkupPCC Filtration via Silica (Chromium Waste) MethodPCC->WorkupPCC WorkupIBX Aqueous Extraction (Recycle IBA) MethodIBX->WorkupIBX QC QC: 1H NMR / HPLC WorkupPCC->QC WorkupIBX->QC

Figure 2: Decision Matrix for selecting the oxidation protocol based on scale and safety constraints.

Quality Control & Expected Data

Upon isolation, the product should be verified using


 NMR. The disappearance of the benzylic methylene protons and the appearance of the aldehyde proton are diagnostic.
Data PointExpected Value (Approx in

)
Notes
Appearance Pale yellow to yellow solidNitro compounds are typically colored.
Aldehyde Proton

10.3 – 10.4 ppm (s, 1H)
Distinctive downfield singlet.
Aromatic Protons

8.0 – 8.3 ppm (m, 3H)
Pattern depends on coupling constants (

).
Precursor Check

4.9 ppm (s, 2H)
If this peak remains, reaction is incomplete.

Safety Warning:

  • 2-Nitrobenzaldehydes are known skin and eye irritants.[2][3][4]

  • Light Sensitivity: Nitro-benzyl compounds can undergo photochemical rearrangement (caging groups). Store the product in amber vials wrapped in foil.

References

  • General PCC Oxidation Protocol: Corey, E. J.; Suggs, J. W. "Pyridinium Chlorochromate.[5] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds."[5] Tetrahedron Letters, 1975 , 16, 2647–2650.

  • IBX Oxidation Methodology: Frigerio, M.; Santagostino, M. "A Mild and Efficient Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX)."[6][7] Journal of Organic Chemistry, 1999 , 64, 4537–4538.[6]

  • Synthesis of Nitrobenzaldehydes (Context): Sainz-Díaz, C. I., et al.[8] "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie, 1999 , 130, 1017-1024.

  • Safety Data (2-Nitrobenzaldehyde derivatives): Thermo Fisher Scientific. "Safety Data Sheet: 5-Hydroxy-2-nitrobenzaldehyde" (Analogous safety profile).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Key Structural Motifs in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic structures that are prevalent in many therapeutic agents.[1]

This guide provides a detailed examination and a robust protocol for a particularly relevant, yet nuanced, application of this reaction: the coupling of (5-iodo-2-nitrophenyl)methanol with various arylboronic acids. This substrate is of significant interest as it incorporates three key functionalities: an aryl iodide, a versatile coupling handle; a nitro group, a common precursor for an amine and a powerful directing group; and a benzylic alcohol, a frequent site for further molecular elaboration. The successful and high-yielding synthesis of 5-aryl-2-nitrobenzyl alcohols opens a direct route to a diverse array of molecular scaffolds crucial for the development of novel therapeutics.

Herein, we delve into the mechanistic intricacies of this transformation, provide a meticulously developed, step-by-step protocol, and offer expert insights into potential challenges and troubleshooting strategies. This document is designed to empower researchers to confidently and successfully implement this valuable synthetic transformation in their own laboratories.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step is often the rate-determining step of the overall reaction and results in the formation of a Pd(II) intermediate.[3] The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides or chlorides.[3]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The choice of base is critical and can significantly influence the reaction's efficiency.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)2, Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging or sterically hindered boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Arylboronic Acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially availableAir-sensitive, store under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableDegas before use.
Deionized WaterHigh purityIn-houseDegas before use.
Ethyl AcetateACS GradeCommercially availableFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Round-bottom flaskAppropriately sized for the reaction scale.
Condenser
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)High purity
Syringes and needlesFor transfer of degassed solvents.
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered anhydrous potassium carbonate (2.5 eq.).

  • Degassing: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the aryl iodide.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-nitrobenzyl alcohol.

Key Considerations and Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Insufficiently active base.Use a freshly opened or properly stored anhydrous base. Finely powdering the base can increase its surface area and reactivity.
Sterically hindered boronic acid.Increase the reaction temperature, use a more active catalyst system (e.g., with a bulky phosphine ligand like SPhos or XPhos), or consider a different base such as cesium carbonate.
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]
Use of a Pd(II) precatalyst without complete reduction to Pd(0).While Pd(PPh₃)₄ is a Pd(0) source, if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
Decomposition of Starting Material or Product High reaction temperature.Monitor the reaction closely and avoid unnecessarily prolonged heating. Consider running the reaction at a lower temperature for a longer duration.
Base-sensitive functional groups on the boronic acid.If the boronic acid contains base-labile groups, consider using a milder base such as potassium fluoride (KF).[6]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of a wide range of 5-aryl-2-nitrobenzyl alcohols. These compounds are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanism and adhering to the detailed protocol and considerations outlined in this guide, researchers can effectively harness this reaction to advance their synthetic endeavors. The robustness of this protocol, coupled with the provided troubleshooting strategies, aims to ensure a high rate of success for scientists at all levels of experience.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • D'Amico, F. et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019 , 24, 855. [Link]

  • Kazemnejadi, M. et al. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Adv.2021 , 11, 1039-1051. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Chemo-Selective Catalytic Hydrogenation of (2-Nitro-5-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitroarenes to anilines is a fundamental transformation in medicinal chemistry. However, when the substrate contains a labile aryl iodide, standard catalytic hydrogenation protocols (e.g., H₂/Pd-C) fail catastrophically due to rapid hydrodeiodination (loss of the iodine atom).

This Application Note details a robust, scalable protocol for the chemo-selective hydrogenation of (2-nitro-5-iodophenyl)methanol to (2-amino-5-iodophenyl)methanol . By utilizing a sulfided Platinum on Carbon (Pt/C[S]) catalyst system, researchers can achieve >98% conversion of the nitro group while retaining >99% of the aryl iodide, eliminating the need for hazardous stoichiometric reductants like tin(II) chloride or iron/acetic acid.

Chemical Context & The "Iodine Challenge"

The Target Molecule

(2-Amino-5-iodophenyl)methanol (also known as 2-amino-5-iodobenzyl alcohol) is a high-value scaffold.[1] The ortho-amino alcohol motif allows for rapid cyclization into quinazolines, benzoxazines, and indoles, while the iodine handle provides a site for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

The Selectivity Problem

In standard catalytic hydrogenation, the rate of oxidative addition of the C-I bond to the metal center (Pd or Pt) often competes with, or exceeds, the rate of nitro reduction.

  • Standard Pd/C: Causes rapid dehalogenation. Yields (2-aminophenyl)methanol (des-iodo impurity).[1]

  • Standard Pt/C: Better than Pd, but still risks significant deiodination (5–15%) without modifiers.

  • The Solution: Sulfided Pt/C . The introduction of sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal lattice responsible for C-I bond cleavage, while leaving the terrace sites available for nitro group adsorption and reduction.

Reaction Pathway Analysis[1]

ReactionPathway cluster_catalyst Catalyst Selectivity SM (2-Nitro-5-iodophenyl)methanol Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate H2, Catalyst Impurity IMPURITY: (2-Aminophenyl)methanol (Des-iodo) SM->Impurity Direct Dehalogenation (Pd/C pathway) Target TARGET: (2-Amino-5-iodophenyl)methanol Intermediate->Target Reduction (Fast on Pt) Target->Impurity Over-reduction (Hydrodeiodination) PtS Pt/C (Sulfided) Blocks Deiodination PtS->Target Promotes

Figure 1: Competing reaction pathways.[1] The red paths represent the dehalogenation events that must be suppressed.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) Sulfur poisoning inhibits C-I oxidative addition.[1]
Catalyst Loading 1–3 mol% (metal basis)Sufficient turnover without promoting side reactions.[1]
Solvent Methanol or THFProtic solvents accelerate nitro reduction; THF is preferred if solubility is an issue.[1]
Pressure 1–3 bar (Balloon to Low Pressure)High pressure increases the kinetic probability of dehalogenation.
Temperature 20–25 °C (RT)Heat promotes C-I cleavage.[1] Keep it cool.
Additives None requiredAvoid acids (promote dehalogenation) or strong bases.[1]

Detailed Experimental Protocol

Materials
  • Substrate: (2-Nitro-5-iodophenyl)methanol (1.0 equiv).[1]

  • Catalyst: 5% Platinum on Carbon, Sulfided (typically ~50% water wet paste). Note: Do not calculate based on dry weight unless specified; weigh the wet paste directly.

  • Solvent: Methanol (HPLC Grade).[1][2]

  • Hydrogen Source: H₂ balloon or hydrogenation shaker (Parr).[1]

Step-by-Step Procedure
  • Preparation (Inerting):

    • Charge a round-bottom flask (or hydrogenation vessel) with (2-nitro-5-iodophenyl)methanol (e.g., 5.0 g, 17.0 mmol).[1]

    • Add Methanol (50 mL, 10 vol). Stir to dissolve.

    • Crucial Safety Step: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition:

    • Under a gentle stream of N₂, carefully add the 5% Pt/C (sulfided) catalyst (approx. 250 mg wet paste, ~0.5 wt% loading relative to substrate).

    • Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but standard precautions should still be maintained.

  • Hydrogenation:

    • Evacuate the N₂ and backfill with Hydrogen (H₂). Repeat three times.

    • Equip the flask with a double-walled H₂ balloon (approx. 1 atm) or set the reactor to 30 psi (2 bar).[1]

    • Stir vigorously at Room Temperature (20–25 °C) .

  • Monitoring (The "Stop" Signal):

    • Monitor by HPLC or TLC every 30 minutes.[1]

    • Endpoint: The reaction is complete when the starting nitro compound is consumed (<0.5%).

    • Warning: Do not let the reaction stir "overnight" after consumption of SM; extended exposure to H₂/Pt can eventually force deiodination.

  • Workup:

    • Evacuate H₂ and backfill with N₂.[1]

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Rinse the Celite pad with Methanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

  • Purification:

    • The crude product is typically a crystalline solid.

    • If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the nitro-adjacent aromatic protons and the appearance of the broad -NH₂ singlet (typically δ 5.0–5.5 ppm).[1]

  • Key Check: Verify the integration of aromatic protons. Loss of Iodine results in an extra aromatic proton signal and a shift in coupling constants.

Process Workflow Diagram

Workflow Start Start: (2-Nitro-5-iodophenyl)methanol Dissolve Dissolve in MeOH (Inert Atmosphere N2) Start->Dissolve CatAdd Add 5% Pt/C (Sulfided) (0.5 - 1.0 wt%) Dissolve->CatAdd H2_Intro Introduce H2 (1-3 bar, RT) CatAdd->H2_Intro Monitor Monitor HPLC/TLC (Every 30 mins) H2_Intro->Monitor Decision SM Consumed? Monitor->Decision Continue Continue Stirring Decision->Continue No Stop STOP Immediately (Prevent Deiodination) Decision->Stop Yes Continue->Monitor Filter Filter via Celite (Remove Catalyst) Stop->Filter Conc Concentrate Filtrate Filter->Conc Product Isolate (2-Amino-5-iodophenyl)methanol Conc->Product

Figure 2: Operational workflow emphasizing the critical stopping point.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Deiodination (>2%) Catalyst too active or H₂ pressure too high.[1]Switch to "Sulfided" variant if using standard Pt/C. Reduce pressure to 1 atm. Stop reaction earlier.
Incomplete Conversion Catalyst poisoning or low H₂ mass transfer.[1]Increase stirring rate (RPM). Add fresh catalyst (10% of original charge).[1] Ensure H₂ source is pure.
Hydroxylamine Buildup Reaction stalled at intermediate.[1]This is common with sulfided catalysts (slower kinetics). Gently warm to 35°C or extend time (monitoring closely).
Unknown Impurity Azoxy dimer formation.[1]Concentration too high. Dilute reaction to 20 vol solvent.

Safety Considerations

  • Flammability: Hydrogen gas is highly flammable.[1] Ground all equipment.

  • Catalyst Handling: Dry noble metal catalysts can be pyrophoric.[1] Always keep the catalyst wet with water (as supplied) or wet it with inert solvent (toluene/heptane) before adding methanol.

  • Waste Disposal: Filtered catalyst residues are fire hazards.[1] Do not throw in trash. Keep wet in a designated "Spent Catalyst" waste container submerged in water.

References

  • Selective Reduction of Nitroarenes: Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis 345.1‐2 (2003): 45-69.[1] Link

  • Sulfided Platinum Utility: Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society 87.12 (1965): 2767–2768. Link

  • General Protocol for Halonitro Reduction: "Reduction of Nitro Group - Common Conditions." Common Organic Chemistry. Link

  • Synthesis of 2-aminobenzyl alcohol derivatives: "Production of 2-aminobenzylalcohol." JPH07242603A (Patent).[1] Link

  • Alternative (Non-Catalytic) Precedent: "Preparation method of 2-bromo-5-iodo-benzyl alcohol."[1][3] CN113233957A (Patent).[1] (Demonstrates the complexity of alternative routes, validating the need for direct hydrogenation). Link

Sources

using (5-iodo-2-nitrophenyl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-iodo-2-nitrophenyl)methanol (CAS: 150022-33-6) is a high-value, bifunctional building block distinguished by its orthogonal reactivity.[1] It combines a photosensitive 2-nitrobenzyl alcohol core—classic for photolabile protection and heterocycle formation—with a C5-aryl iodide motif, enabling high-precision cross-coupling reactions (Suzuki, Sonogashira, Heck).[1]

This guide outlines the optimal workflows for deploying this intermediate in the synthesis of 5-substituted indoles , quinolines , and photo-responsive bioconjugates . By leveraging the iodine "handle" either before or after heterocyclic cyclization, researchers can access complex pharmacophores with minimal protecting group manipulations.

Chemical Profile & Handling

PropertySpecificationApplication Note
IUPAC Name This compound--
CAS Number 150022-33-6Verify batch identity via 1H-NMR (aromatic splitting pattern).[1]
Molecular Weight 279.03 g/mol Heavy atom effect (Iodine) facilitates phasing in X-ray crystallography.[1]
Appearance Pale yellow to orange solidColor deepens upon photo-degradation.[1]
Solubility DMSO, DMF, MeOH, EtOAcLimited solubility in non-polar alkanes (Hexane/Heptane).
Stability Photosensitive CRITICAL: Store in amber vials.[1] Handle under red light if possible.[1]
Hazards Irritant; Potential EnergeticContains nitro group.[1] Assess thermal stability (DSC) before scale-up (>100g).[1]

Strategic Workflows: The Divergent Pathway

The utility of this compound lies in its ability to serve as a "linchpin" intermediate. The diagram below illustrates the three primary synthetic corridors available to medicinal chemists.

G Start This compound (Core Scaffold) Aldehyde 5-Iodo-2-nitrobenzaldehyde Start->Aldehyde Oxidation (IBX/MnO2) Biaryl 5-Aryl-2-nitrobenzyl alcohol Start->Biaryl Suzuki-Miyaura (Pd-Catalysis) Amine 2-Amino-5-iodobenzyl alcohol Start->Amine Selective Reduction (Fe/AcOH) Indole 5-Iodoindole (Kinase Inhibitor Precursor) Aldehyde->Indole Henry Rxn + Reductive Cyclization PhotoCage Biaryl Photocages (Drug Delivery) Biaryl->PhotoCage Esterification Quinoline 6-Iodoquinoline Derivatives Amine->Quinoline Oxidation & Condensation

Figure 1: Divergent synthetic pathways from this compound.[1] The iodine handle (C5) allows for late-stage diversification (Path 2) or early-stage scaffold construction (Path 1).[1]

Detailed Experimental Protocols

Protocol A: Selective Oxidation to 5-Iodo-2-nitrobenzaldehyde

Rationale: The aldehyde is the gateway to indole synthesis. Standard Jones oxidation is too harsh and may affect the iodine-aryl bond or cause over-oxidation.[1] We recommend IBX (2-Iodoxybenzoic acid) for chemoselectivity.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Oxidant: IBX (1.1 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is poor)[1]

  • Temperature: Reflux (80°C)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of EtOAc.

  • Addition: Add IBX (11 mmol) in a single portion. The suspension will remain heterogeneous initially.

  • Reaction: Heat the mixture to vigorous reflux. Monitor by TLC (System: 30% EtOAc/Hexane).[1] The starting material spot (lower Rf) should disappear within 2–4 hours.

    • Checkpoint: If reaction stalls, add 0.1 eq of IBX.

  • Work-up: Cool to room temperature. Filter the white precipitate (byproduct IBA) through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is typically >95% pure 5-iodo-2-nitrobenzaldehyde.[1] Recrystallize from EtOH if necessary.

Mechanistic Insight: IBX acts via a ligand exchange mechanism that tolerates the nitro group and the aryl iodide, preventing oxidative addition to the C-I bond which might occur with metal-based oxidants.

Protocol B: Synthesis of 5-Iodoindole (The "Reissert-Type" Approach)

Rationale: 5-iodoindole is a critical scaffold for serotonin receptor agonists and kinase inhibitors.[1] Converting the aldehyde (from Protocol A) to the indole preserves the iodine for subsequent library generation.

Reagents:

  • Substrate: 5-iodo-2-nitrobenzaldehyde[1]

  • Reagent: Nitromethane (solvent/reactant)

  • Catalyst: Ammonium Acetate (NH₄OAc)

  • Reductant: Iron powder / Acetic Acid

Step-by-Step:

  • Condensation (Henry Reaction):

    • Combine aldehyde (10 mmol) and NH₄OAc (2.5 mmol) in Nitromethane (10 mL).

    • Reflux for 2–3 hours to form the nitrostyrene intermediate (bright yellow/orange solid upon cooling).

    • Remove excess nitromethane in vacuo.[1]

  • Reductive Cyclization:

    • Dissolve the crude nitrostyrene in AcOH (30 mL) and EtOH (30 mL).

    • Add Iron powder (50 mmol, 5 eq) portion-wise (Exothermic!).

    • Heat to 80°C for 1 hour. The intramolecular reduction of the nitro group leads to amine formation, which attacks the alkene to close the pyrrole ring.

  • Isolation:

    • Filter off iron residues.[1] Neutralize filtrate with NaHCO₃ (aq).[1]

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[2]

    • Purify via column chromatography (SiO₂, 10% EtOAc/Hexane).

Protocol C: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Rationale: Performing cross-coupling before modifying the benzyl alcohol allows for the creation of biphenyl-methanol libraries, which are excellent candidates for photocleavable linkers in antibody-drug conjugates (ADCs).[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Add solvents.[1][2] Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalysis: Add the Pd catalyst under a counter-flow of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Note: The hydroxyl group (-CH2OH) is generally tolerated and does not require protection under these mild basic conditions.[1]

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]

  • Purification: Flash chromatography. The product will be a (5-aryl-2-nitrophenyl)methanol .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation to carboxylic acidSwitch from Jones Reagent to IBX or DMP (Dess-Martin Periodinane).[1]
Deiodination Pd-catalyzed reduction during couplingEnsure solvent is strictly degassed; reduce reaction time; try mild bases (Cs₂CO₃).[1]
Product Degradation Photolysis of nitrobenzyl groupWrap all flasks in aluminum foil. The nitrobenzyl alcohol moiety cleaves under UV (365 nm).
Incomplete Cyclization Stalled nitrostyrene reductionIncrease Iron equivalents or switch to SnCl₂/HCl (though SnCl₂ is harsher on the iodide).

References

  • Synthesis of 2-Nitrobenzaldehydes

    • Methodology: Use of IBX for selective oxidation of benzyl alcohols in the presence of other functional groups.
    • Source: Frigerio, M., & Santagostino, M. (1994). A mild oxidizing reagent for alcohols of the pyridine series. Tetrahedron Letters, 35(43), 8019-8022.[1] Link[1]

  • Indole Synthesis via Nitrostyrenes

    • Methodology: Reductive cyclization of 2,β-dinitrostyrenes to indoles.[1]

    • Source: Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry, 7(16), 1635-1651.[1]

  • Photochemistry of Nitrobenzyl Alcohols

    • Mechanism:[3][4][5] 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[1]

    • Source: Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences, 4(1), 33-42.[1] Link

  • Cross-Coupling on Nitroarenes

    • Context: Pd-catalyzed reactions on halonitrobenzenes for drug synthesis.[1]

    • Source: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link[1]

(Note: While specific literature on the exact CAS 150022-33-6 is limited, the protocols above are derived from chemically validated methodologies for the homologous 2-nitrobenzyl alcohol class.)

Sources

Application Note: Catalytic Synthesis of 5-Iodobenzimidazole Derivatives via Hydrogen Autotransfer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis of 5-iodobenzimidazole scaffolds using (2-nitro-4-iodophenyl)methanol as the primary precursor.

This approach utilizes a Hydrogen Autotransfer (Borrowing Hydrogen) methodology, a "green" catalytic route that avoids stoichiometric reducing agents (like Fe/HCl or SnCl2) which can be harsh on halogenated substrates or generate excessive waste.

Introduction & Strategic Analysis

The 5-iodobenzimidazole core is a high-value pharmacophore and a critical synthetic intermediate. The C5-iodine handle allows for downstream diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of focused libraries for kinase inhibition or GPCR modulation.

Why Start from Nitrobenzyl Alcohols?

Traditional routes often involve the condensation of 4-iodo-1,2-phenylenediamine with carboxylic acids. However, 4-iodo-1,2-phenylenediamine is unstable (prone to oxidation) and expensive. Starting from (2-nitro-4-iodophenyl)methanol offers three distinct advantages:

  • Stability: Nitrobenzyl alcohols are shelf-stable solids.

  • Atom Economy: The alcohol moiety serves as the internal reductant for the nitro group, generating water as the only byproduct.

  • Regiocontrol: The intramolecular nature of the cyclization fixes the iodine position relative to the nitrogen source before tautomerization.

Mechanistic Pathway: The "Borrowing Hydrogen" Loop

This protocol relies on a transition-metal catalyst (Ruthenium) to shuttle hydrogen atoms.[1][2][3] The alcohol is dehydrogenated to an aldehyde (generating a metal-hydride species), which then reduces the nitro/imine intermediate.[2]

Graphviz Diagram: Reaction Mechanism

Hydrogen_Autotransfer_Mechanism Substrate (2-Nitro-4-iodophenyl)methanol Aldehyde Intermediate A: 2-Nitro-4-iodobenzaldehyde Substrate->Aldehyde Dehydrogenation (-2H) Catalyst_Ox [Ru]-H2 (Reduced Cat) Substrate->Catalyst_Ox H transfer Imine Intermediate B: Nitro-Imine Species Aldehyde->Imine + NH4OAc (Condensation) Amine Intermediate C: Amino-Imine Species Imine->Amine Hydrogenation (+2H from [Ru]-H2) Product Product: 5-Iodobenzimidazole Amine->Product Cyclization (-H2O) Catalyst_Ox->Amine H return Catalyst_Red [Ru] (Oxidized Cat)

Figure 1: The Ruthenium-catalyzed hydrogen autotransfer mechanism. The alcohol acts as a pro-electrophile and a hydrogen donor.

Experimental Protocol

Protocol A: Ruthenium-Catalyzed Synthesis (Standard)

Reagents:

  • Precursor: (2-nitro-4-iodophenyl)methanol (1.0 equiv)

  • Nitrogen Source: Ammonium Acetate (

    
    ) (2.0 - 3.0 equiv) or Primary Amine (
    
    
    
    ) for N-alkylation.
  • Catalyst: Dichloro(p-cymene)ruthenium(II) dimer

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    .
  • Base: Potassium Hydroxide (

    
    ) or 
    
    
    
    (1.0 equiv).
  • Solvent: Anhydrous Xylene or Toluene.

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add (2-nitro-4-iodophenyl)methanol (1.0 mmol, 293 mg),

    
     (3.0 mmol, 231 mg), 
    
    
    
    (12 mg, 0.02 mmol),
    
    
    (10 mg), and
    
    
    (56 mg, 1.0 mmol).
    • Note: If making an N-substituted derivative, replace

      
       with the corresponding amine (1.2 equiv).
      
  • Solvation: Add anhydrous Xylene (3.0 mL) via syringe. Seal the tube immediately.

  • Reaction: Place the vessel in a pre-heated oil bath at 130°C . Stir vigorously for 12–16 hours.

    • Critical Check: Monitor via TLC (30% EtOAc/Hexane). The starting alcohol (

      
      ) should disappear; a fluorescent blue spot (benzimidazole) will appear (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).
Protocol B: Metal-Free Reductive Cyclization (Alternative)

Use this if Ruthenium catalysts are unavailable or if the iodine is extremely labile.

  • Oxidation Step: Dissolve (2-nitro-4-iodophenyl)methanol in DCM. Add activated

    
     (10 equiv). Stir at RT for 12h. Filter through Celite to obtain 2-nitro-4-iodobenzaldehyde .
    
  • Cyclization Step: Dissolve the aldehyde (1 equiv) in EtOH/H2O (3:1). Add Sodium Dithionite (

    
    , 3 equiv) and Ammonium Hydroxide (
    
    
    
    , 5 equiv).
  • Reflux: Heat to 80°C for 4 hours. The dithionite reduces the nitro group to an amine, which condenses with the aldehyde (which is in equilibrium with the imine) to close the ring.

Data Interpretation & Troubleshooting

Expected Analytical Data (5-Iodo-1H-benzimidazole)
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.6 (br s, 1H, NH), 8.24 (s, 1H, C2-H), 7.95 (s, 1H, C4-H), 7.50 (d, J = 8.4 Hz, 1H, C6-H), 7.35 (d, J = 8.4 Hz, 1H, C7-H).
    
    • Note: Due to tautomerism, the C4 and C7 protons may appear broadened or averaged at room temperature.

  • MS (ESI): m/z calculated for

    
    ; found 
    
    
    
    .
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete dehydrogenationEnsure anhydrous conditions; increase temp to 140°C (refluxing Xylene).
De-iodination Over-reduction by Ru-HReduce reaction time. Switch to Protocol B (

).
Product is impure Tautomer mixture5-iodo and 6-iodo are identical in solution for N-H benzimidazoles. This is normal.
Starting Material Remains Catalyst poisoningDegas solvents thoroughly (Freeze-Pump-Thaw). Oxygen kills the Ru-hydride species.

Workflow Visualization

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Catalytic Phase cluster_2 Purification Start Start: (2-Nitro-4-iodophenyl)methanol Mix Mix: Substrate + NH4OAc + [Ru] + KOH Start->Mix Solvent Add Anhydrous Xylene (Argon atm) Mix->Solvent Heat Heat to 130°C (12-16h) Solvent->Heat Check TLC Check: Disappearance of Alcohol Heat->Check Workup Aq. Workup (EtOAc/Brine) Check->Workup Complete Column Column Chromatography (DCM:MeOH) Workup->Column

Figure 2: Operational workflow for the Ruthenium-catalyzed synthesis.

Safety & Compliance

  • Iodinated Compounds: Organoiodides can be light-sensitive. Wrap reaction vessels in foil if the lab is brightly lit.

  • Pressure: Heating Xylene to 130°C in a sealed tube generates pressure. Use a blast shield.

  • Ruthenium Residues: Heavy metal waste must be segregated. Scavenge residual Ru using thiourea-functionalized silica if the product is intended for biological assay.

References

  • Direct Synthesis of Benzimidazoles from Alcohols

    • Title: Ruthenium-Catalyzed Synthesis of Benzimidazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Hydrogen Borrowing from Nitrobenzyl Alcohols

    • Title: Ruthenium-Catalyzed Synthesis of Benzimidazoles
    • Source:Advanced Synthesis & C
    • URL:[Link]

  • Reductive Cyclization (Dithionite Method)

    • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[4]

    • Source:Synthesis

Sources

Mastering the Sonogashira Coupling: A Detailed Guide for Aryl Iodide Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful cross-coupling reaction, catalyzed by palladium and typically a copper co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] Specifically, the ability to couple aryl iodides bearing alcohol functionalities opens avenues for creating diverse molecular architectures crucial for drug discovery and development.

This application note provides an in-depth guide to the Sonogashira coupling of aryl iodide alcohols, delving into the mechanistic intricacies, offering detailed experimental protocols, and addressing common challenges to empower researchers to achieve optimal results.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding the role of each component is paramount to optimizing the reaction for substrates containing sensitive functional groups like alcohols.

The Dual Catalytic Cycle

A Closer Look at the Catalytic Cycles:

The generally accepted mechanism involves two interdependent cycles.[2]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. This is followed by transmetalation with a copper acetylide intermediate. The cycle concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[1][6] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[1][2] The use of a copper co-catalyst significantly accelerates the reaction, often allowing it to proceed at room temperature.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(C≡CR)L2->Product Ar-C≡C-R Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Alkyne Activation (R-C≡C-H, Base) Cu(I)-C≡CR->Ar-Pd(II)(I)L2

Caption: The dual catalytic cycle of the Sonogashira coupling.

Core Reagents and Their Functions
  • Palladium Catalyst: The workhorse of the reaction. Typically, a Pd(0) source is used, or a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.

  • Copper (I) Co-catalyst: Usually in the form of CuI, it accelerates the reaction by activating the alkyne.[1][6] While highly effective, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. The choice of ligand can significantly impact reaction efficiency, and bulky, electron-rich ligands have been shown to be effective in many cases.[2]

  • Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are frequently used and can often serve as the solvent as well.[1] For substrates sensitive to strong amines, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be viable alternatives.[1]

  • Solvent: A variety of solvents can be employed, with the choice often depending on the solubility of the substrates and the chosen base. Common solvents include DMF, THF, and amine bases themselves.[1] Aqueous media have also been successfully used, offering a greener alternative.[7][8]

Optimizing Sonogashira Couplings for Aryl Iodide Alcohols

The presence of a hydroxyl group on the aryl iodide introduces specific considerations for reaction optimization. While the alcohol functionality is generally well-tolerated, careful selection of reaction parameters is key to preventing side reactions and achieving high yields.

Key Reaction Parameters
ParameterTypical Range/OptionsConsiderations for Aryl Iodide Alcohols
Palladium Catalyst 0.5 - 5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand
Copper (I) Iodide 1 - 10 mol%Essential for high reactivity at low temperatures.
Ligand 1 - 10 mol%PPh₃ is standard. Bulky ligands may be beneficial.
Base 2 - 5 equivalentsTriethylamine, Diisopropylamine, K₂CO₃, Cs₂CO₃
Solvent THF, DMF, Acetonitrile, or the amine base itself.
Temperature Room Temperature to 80 °CAryl iodides are highly reactive and often couple efficiently at room temperature.[1][5]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.
Substrate Reactivity

Aryl iodides are the most reactive of the aryl halides in Sonogashira couplings, typically allowing for milder reaction conditions compared to aryl bromides or chlorides.[1][2][5] This high reactivity is advantageous when working with functionalized molecules like aryl iodide alcohols, as it often permits the use of lower temperatures, minimizing potential side reactions involving the hydroxyl group.

Detailed Experimental Protocol: Coupling of 4-Iodophenol with Phenylacetylene

This protocol provides a representative example of a Sonogashira coupling involving an aryl iodide alcohol.

Materials and Reagents
  • 4-Iodophenol

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow

Caption: General workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxygen from promoting the unwanted homocoupling of the alkyne.[1]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The mild conditions are often sufficient for the highly reactive aryl iodide.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired arylalkyne.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider pre-activation of the catalyst if using a Pd(II) source.
Insufficiently deoxygenatedEnsure the reaction is set up under a strictly inert atmosphere. Degas solvents thoroughly.
Glaser Homocoupling Presence of oxygenImprove inert atmosphere techniques.
High copper loadingReduce the amount of CuI. In some cases, a copper-free Sonogashira protocol may be necessary.[1][2]
Side Reactions with Alcohol High reaction temperatureTake advantage of the high reactivity of aryl iodides and run the reaction at room temperature.[1]
Incompatible baseIf the alcohol is sensitive, consider using a milder inorganic base like K₂CO₃ instead of an amine.

Copper-Free Sonogashira Couplings: An Alternative Approach

While the copper co-catalyst is a hallmark of the classic Sonogashira reaction, its presence can sometimes be detrimental, leading to the formation of alkyne dimers.[1] To circumvent this, copper-free Sonogashira protocols have been developed.[2][8] These methods typically require higher catalyst loadings, more specialized ligands, or higher reaction temperatures, but they can be advantageous when dealing with substrates that are sensitive to copper or when Glaser coupling is a significant issue.[1][2]

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of arylalkynes, and its application to aryl iodide alcohols is of significant interest in pharmaceutical and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation to construct complex molecular architectures. The high reactivity of aryl iodides often allows for mild, room-temperature couplings, which is particularly beneficial when working with sensitive functional groups like alcohols. With the detailed protocols and troubleshooting guidance provided in this application note, scientists are well-equipped to successfully implement the Sonogashira reaction in their synthetic endeavors.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira coupling - YouTube.
  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - YouTube.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • (PDF) One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment - ResearchGate.

Sources

Application Note: Functionalization of the 5-Position in 2-Nitrobenzyl Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 2-nitrobenzyl alcohol (2-NBA) moiety remains the workhorse of photocleavable protecting groups (PPGs) due to its robust "uncaging" kinetics upon UV irradiation. However, the unsubstituted scaffold suffers from significant limitations: poor solubility in aqueous media, slow release kinetics (


), and an absorption maximum (

) that necessitates deep-UV light, which is phototoxic to live cells.

Functionalization of the 5-position (para to the nitro group) is the critical structural modification required to overcome these barriers. This Application Note details the synthetic logic and experimental protocols for modifying the C5 position.

Why the 5-Position?

  • Electronic Tuning: Electron-donating groups (EDGs) at C5 (often paired with C4) push the

    
     toward the visible spectrum (Red-Shifting), allowing for gentler uncaging conditions (365–405 nm).
    
  • Steric Freedom: Unlike the benzylic position (C

    
    ), which dictates the leaving group, or the C3 position (ortho to the alcohol), the C5 position is sterically unencumbered, making it an ideal handle for bioconjugation or solubility-enhancing tags.
    

Mechanistic Foundation

Understanding the photolysis mechanism is prerequisite to rational design. The cleavage follows a Norrish Type II mechanism.[1] The nitro group, upon excitation, abstracts a benzylic proton to form an aci-nitro intermediate.[1]

The electron density at the 5-position directly influences the ground-state absorption and the stability of the excited state.

PhotolysisMechanism cluster_effect 5-Position Effect Substrate Ground State (2-NBA) Diradical Excited Diradical Substrate->Diradical n -> pi* Excitation hv (Excitation) AciNitro aci-Nitro Intermediate Diradical->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Free Cargo + Nitroso Ketone Hemiacetal->Products Collapse Effect EDG at C5 Stabilizes transitions Red-shifts Absorption Effect->Substrate

Figure 1: Norrish Type II photolysis pathway. Substituents at C5 modulate the initial excitation energy.

Synthetic Workflows

We define two primary routes for C5 functionalization:

  • De Novo Synthesis (Route A): Building the ring with substituents already in place (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol, DMNB ). Best for standard red-shifted cages.

  • Late-Stage Diversification (Route B): Using a 5-bromo handle to couple complex motifs via Palladium catalysis. Best for library generation or attaching fluorophores.

SyntheticRoutes Start Target: C5-Functionalized 2-NBA RouteA Route A: De Novo Synthesis Start->RouteA RouteB Route B: Late-Stage Diversification Start->RouteB StepA1 Precursor: 3,4-Dimethoxybenzaldehyde RouteA->StepA1 StepA2 Nitration (HNO3) StepA1->StepA2 StepA3 Reduction (NaBH4) StepA2->StepA3 ProductA DMNB Scaffold (Red-shifted) StepA3->ProductA StepB1 Precursor: 5-Bromo-2-nitrobenzyl alcohol RouteB->StepB1 StepB2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) StepB1->StepB2 ProductB Library of C5-Analogs (Bioconjugates/Tunable) StepB2->ProductB

Figure 2: Decision tree for synthesizing 5-functionalized 2-nitrobenzyl scaffolds.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (DMNB)

Target: The "Gold Standard" for biological uncaging (365 nm).

Reagents:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Nitric acid (HNO

    
    ), fuming
    
  • Sodium borohydride (NaBH

    
    )
    
  • Ethanol (EtOH), THF

Step 1: Regioselective Nitration

  • Cool 50 mL of fuming HNO

    
     to 0°C in an ice bath.
    
  • Add Veratraldehyde (10.0 g, 60 mmol) portion-wise over 30 minutes. Critical: Maintain temperature <10°C. Higher temperatures promote dinitration or oxidation to the benzoic acid.

  • Stir for 1 hour at 0°C.

  • Pour the reaction mixture onto 300 g of crushed ice. The yellow precipitate (6-nitroveratraldehyde) will form immediately.

  • Filter, wash with cold water (3 x 50 mL), and recrystallize from EtOH.

Step 2: Carbonyl Reduction

  • Dissolve the nitrated aldehyde (5.0 g) in THF/MeOH (1:1, 50 mL).

  • Add NaBH

    
     (1.2 eq) slowly at 0°C. The reaction is exothermic.
    
  • Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot will disappear; a more polar alcohol spot will appear.

  • Quench with sat. NH

    
    Cl. Extract with DCM.
    
  • Yield: Expect 85–95% of bright yellow crystals.

Protocol B: Late-Stage Functionalization via Suzuki Coupling

Target: Creating custom libraries from 5-bromo-2-nitrobenzyl alcohol.

Reagents:

  • Substrate: 5-bromo-2-nitrobenzyl alcohol (commercially available or synthesized via nitration of 3-bromobenzaldehyde).

  • Coupling Partner: Aryl boronic acid (

    
    ).
    
  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (5 mol%).
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous).
  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine 5-bromo-2-nitrobenzyl alcohol (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M K

    
    CO
    
    
    
    (3.0 eq).
  • Sparging: Bubble Argon through the solvent mixture for 10 minutes to remove O

    
    . Note: Oxygen poisons the Pd(0) species.
    
  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Alternative: Microwave irradiation at 100°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • NMR: The H6 proton (ortho to nitro) in the starting material appears as a doublet at ~7.8 ppm. In the coupled product, look for the disappearance of the C-Br signature and the appearance of new aromatic protons.

  • Color: A shift from pale yellow (bromide) to deep yellow/orange usually indicates extended conjugation at C5.

Photophysical Characterization & Data

When evaluating your new C5-functionalized scaffold, compare against the unsubstituted parent.

Table 1: Comparative Photophysical Properties

ScaffoldSubstituent (C4, C5)

(nm)

(M

cm

)
Uncaging

2-NBA H, H265~5,000<300 nm (UV-B)
DMNB OMe, OMe350~5,500365 nm (UV-A)
5-Thienyl H, Thiophene375~12,000365–405 nm
5-DMA H, N(Me)

410~15,000400–450 nm (Blue)

Note: Data derived from standard extinction coefficient measurements in Methanol.

Troubleshooting & Expert Tips

  • Redox Sensitivity:

    • Problem: Trying to reduce the aldehyde (Protocol A) using Hydrogenation (H

      
      /Pd-C).
      
    • Result: You will reduce the nitro group to an aniline, destroying the photocage.

    • Solution: Always use hydride reagents (NaBH

      
      , LiAlH
      
      
      
      ) which are orthogonal to the nitro group under these conditions.
  • Internal Filter Effect:

    • Problem: High concentrations of the C5-substituted byproduct (the nitroso ketone) absorb light at the same wavelength as the starting material.

    • Solution: Keep uncaging concentrations <1 mM or use a flow cell to prevent the byproduct from shielding the remaining caged molecules.

  • Solubility Issues:

    • If the DMNB scaffold precipitates in aqueous buffer, introduce a PEG chain via the C5-position using Protocol B (Suzuki coupling with a PEG-phenyl boronate).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PPG stability).

  • Klán, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews2013 , 113(1), 119–191. (Comprehensive review on mechanism and substituent effects). [Link]

  • Patchornik, A.; Amit, B.; Woodward, R. B. "Photosensitive Protecting Groups." Journal of the American Chemical Society1970 , 92(21), 6333–6335. (Seminal paper on 2-nitrobenzyl photochemistry). [Link]

  • Gschneidtner, T.; Moth-Poulsen, K. "A Photolabile Protection Strategy for Terminal Alkynes."[3] Tetrahedron Letters2013 , 54(40), 5426-5429. (Demonstrates Suzuki/Sonogashira coupling on nitrobenzyl scaffolds). [Link]

Sources

Troubleshooting & Optimization

preventing deiodination during reduction of (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Selective Reduction of (5-iodo-2-nitrophenyl)methanol: Preventing Hydrodeiodination

Executive Summary: The Chemoselectivity Challenge

The reduction of This compound to its corresponding aniline derivative, (2-amino-5-iodophenyl)methanol , presents a classic chemoselectivity conflict. The aryl carbon-iodine (C–I) bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to oxidative addition by transition metals, particularly Palladium (Pd).

Standard catalytic hydrogenation conditions (H₂ + Pd/C) will almost invariably lead to hydrodeiodination , yielding the des-iodo byproduct. To retain the iodine atom while fully reducing the nitro group, you must bypass the standard catalytic cycle or use metals with higher overpotentials for halogen reduction.

Decision Matrix: Selecting the Right Protocol

Before starting, use this workflow to select the optimal reduction method based on your available equipment and scale.

ReductionDecisionTree Start START: Reduction of This compound Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) Speed is priority Scale->Small Discovery Large Large Scale (>10g) Cost/Safety is priority Scale->Large Process Method_Sn Method A: SnCl2 (Stannous Chloride) Small->Method_Sn Rapid, Homogeneous Method_Dith Method D: Sodium Dithionite (Mild/Buffered) Small->Method_Dith Mild, pH sensitive H2_Equip Is High-Pressure H2 Available? Large->H2_Equip Method_Fe Method B: Fe / NH4Cl (Bechamp-type) Large->Method_Fe Cheapest, Robust H2_Equip->Method_Fe No Method_Ni Method C: Raney Nickel (Catalytic) H2_Equip->Method_Ni Yes (Avoid Pd!)

Figure 1: Decision tree for selecting a reduction protocol based on scale and equipment availability.

Troubleshooting Guide & FAQs

Scenario A: "I used Pd/C and lost my Iodine."

Diagnosis: Palladium is an excellent catalyst for dehalogenation. The mechanism involves the oxidative addition of Pd(0) into the C–I bond, followed by hydride transfer and reductive elimination of the de-iodinated arene. Corrective Action:

  • Immediate Fix: Stop using Pd/C.

  • Alternative Catalyst: If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel .[1] Raney Nickel is significantly less active toward C–I bond insertion than Palladium [1].

  • Catalyst Poisoning: If Pd/C is the only option, add a catalyst poison like diphenylsulfide or thiophene to attenuate the catalyst's activity, though this often stalls the nitro reduction as well.

Scenario B: "The Fe/NH₄Cl reaction is stalling or incomplete."

Diagnosis: Iron powder reduction relies on surface area and activation. Commercial iron powder can be oxidized (passivated), preventing the electron transfer required for the reduction. Corrective Action:

  • Etch the Iron: Pre-treat your iron powder with 2-3 drops of concentrated HCl in ethanol before adding the substrate. This removes the oxide layer.

  • Solvent Ratio: Ensure you are using a mixture of Ethanol and Water (typically 3:1 or 4:1) .[2] Ammonium chloride (NH₄Cl) requires water to dissociate and function as an electrolyte/proton source. Pure ethanol will not work effectively [2].

  • Temperature: This reaction typically requires reflux (70–80°C).[1] Room temperature is often insufficient for complete conversion.

Scenario C: "The SnCl₂ workup turned into a rock-hard emulsion."

Diagnosis: Stannous chloride reduction generates tin hydroxides/oxides upon neutralization, which form gelatinous emulsions that trap your product. Corrective Action:

  • The "Rochelle's Salt" Method: During workup, add a saturated solution of potassium sodium tartrate (Rochelle's salt). This chelates the tin, keeping it in the aqueous phase while you extract the organic product.

  • The "Basic" Method: Adjust pH to >10 using NaOH.[2] Tin species are amphoteric and will dissolve as stannates at high pH, breaking the emulsion [3].

Recommended Experimental Protocols

Protocol 1: Iron-Mediated Reduction (High Selectivity)

Best for: Reliable scale-up and absolute retention of iodine.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (1.0 equiv) in Ethanol/Water (3:1 ratio) .

  • Reagents: Add Iron powder (3.0 – 5.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 – 5.0 equiv).

  • Activation (Optional but recommended): Add 1 drop of conc. HCl to activate the iron.

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is critical to keep the heavy iron powder suspended.

  • Monitoring: Check TLC or HPLC after 1 hour. The reaction is usually complete within 1–3 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad generously with Ethyl Acetate or Methanol.

    • Concentrate the filtrate.[1][2][3][4] Partition between Ethyl Acetate and Water.[1][2][4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Expected Outcome: >90% yield of the aniline with 100% iodine retention [2, 4].

Protocol 2: Stannous Chloride (SnCl₂) Reduction

Best for: Small scale, homogeneous reaction conditions.

  • Setup: Dissolve the nitro compound (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Reagent: Add SnCl₂·2H₂O (5.0 equiv).[1]

  • Reaction: Heat to 70–80°C (Reflux). Do not use acid; the salt itself is sufficiently acidic.

  • Monitoring: Monitor by TLC.

  • Workup (Critical Step):

    • Cool the mixture.

    • Pour into ice water.

    • Neutralization: Carefully add saturated NaHCO₃ or NaOH until pH is slightly basic (pH 7–8).[1]

    • Troubleshooting: If a thick white paste forms, add more base to dissolve it (if using NaOH) or add Rochelle's salt solution and stir for 30 mins.

    • Extract with Ethyl Acetate.[1][2][4][5][6]

  • Expected Outcome: High yield, excellent chemoselectivity [3, 5].

Comparative Data: Method Selection

FeatureFe / NH₄Cl SnCl₂ Cat.[5] Hydrogenation (Pd/C) Raney Nickel
Iodine Retention Excellent Excellent Poor (High Risk) Good
Reaction Rate Moderate (1-3 h)Fast (0.5-2 h)Very FastFast
Workup Filtration (Easy)Emulsion risk (Difficult)Filtration (Easy)Filtration (Pyrophoric risk)
Scalability HighLow (Waste disposal)HighModerate
Cost LowModerateHigh (Catalyst)Moderate

Mechanistic Insight

The selectivity of chemical reductions (Fe, Sn, Zn) over catalytic hydrogenation lies in the electron transfer mechanism.

Mechanism Substrate This compound Fe_Surface Fe(0) Surface (Single Electron Transfer) Substrate->Fe_Surface Chemical Red. Pd_Surface Pd(0) Catalyst Substrate->Pd_Surface Cat. Hydrog. Nitro_Radical Nitro-Radical Anion [Ar-NO2]•- Fe_Surface->Nitro_Radical Selective Product (2-amino-5-iodophenyl)methanol Nitro_Radical->Product Pd_Surface->Product Competing Path Ox_Add Oxidative Addition into C-I Bond Pd_Surface->Ox_Add Fast Side Rxn Deiodo De-iodinated Byproduct (3-aminophenyl)methanol Ox_Add->Deiodo + H2

Figure 2: Mechanistic divergence between Single Electron Transfer (SET) reagents (Fe) and Catalytic Hydrogenation (Pd).

Chemical reducing agents utilize a Single Electron Transfer (SET) mechanism specifically targeting the low-lying LUMO of the nitro group. The C–I bond, having a higher reduction potential than the nitro group under these specific conditions, remains intact. Conversely, Pd(0) readily inserts into the C–I bond via oxidative addition, facilitating its cleavage [6].

References

  • BenchChem. (2025).[1][3][7] Technical Support: Selective Reduction of Nitro Groups. Retrieved from

  • Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe).[2][4][5] Retrieved from

  • Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride. Retrieved from

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from

  • ResearchGate. (2019). Procedure of the reduction from NO2 to NH2 using Sn or SnCl2. Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from

Sources

optimizing yield for oxidation of 2-nitrobenzyl alcohols to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for 2-Nitrobenzyl Alcohol Oxidation Ticket ID: OX-2NB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho" Challenge

Oxidizing 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde is deceptively simple. While it appears to be a standard benzylic oxidation, two critical factors frequently crash yields:

  • The Ortho-Effect (Sterics): The nitro group at the 2-position creates significant steric bulk, inhibiting the approach of large oxidant complexes.

  • Photolability (The Silent Yield Killer): 2-Nitrobenzyl derivatives are classic photocleavable protecting groups. Ambient light can trigger an intramolecular redox reaction, converting your starting material into 2-nitrosobenzaldehyde or other degradation products before your oxidant even touches it.

This guide prioritizes IBX (2-Iodoxybenzoic acid) as the gold-standard method for laboratory scale due to its high chemoselectivity and tolerance of steric hindrance, while providing troubleshooting for alternative methods.

Module 1: Reagent Selection Matrix

Before starting, confirm you are using the correct tool for your scale and constraints.

ReagentSelection Start Start: Select Oxidant Scale What is your reaction scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>50g) Scale->Large IBX rec. Method: IBX (High Yield, mild, simple workup) Small->IBX Standard MnO2 Alt. Method: Activated MnO2 (Variable activity, heterogeneous) Small->MnO2 If IBX unavailable Swern Avoid: Swern Oxidation (Ortho-nitro group destabilizes intermediates) Small->Swern Not Recommended TEMPO rec. Method: Cat. TEMPO/Bleach (Scalable, cheaper, requires pH control) Large->TEMPO Cost/Safety efficiency

Figure 1: Decision matrix for oxidant selection based on reaction scale and safety parameters.

Module 2: The Gold Standard Protocol (IBX Oxidation)

Why this works: IBX acts via a hypervalent iodine mechanism that tolerates the electron-withdrawing nature of the nitro group better than electrophilic oxidants. It avoids over-oxidation to the carboxylic acid, which is a common risk with Cr(VI) reagents.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Nitrobenzyl alcohol 1.0SubstrateProtect from light immediately.
IBX 1.1 - 1.3OxidantWarning: Impact sensitive when dry. Keep wet or handle gently.
Ethyl Acetate (EtOAc) SolventMediumRefluxing EtOAc is preferred over DMSO for easier workup.
Step-by-Step Workflow
  • Preparation (Dark Room Conditions):

    • Wrap your reaction flask and reflux condenser in aluminum foil.

    • Technical Insight: 2-nitrobenzyl alcohol undergoes photo-isomerization to 2-nitrosobenzaldehyde derivatives under UV/Vis light [1]. This side reaction competes directly with your oxidation.

  • Reaction Assembly:

    • Suspend IBX (1.2 equiv) in Ethyl Acetate (approx. 0.5 M concentration relative to alcohol).

    • Add 2-nitrobenzyl alcohol.[1][2]

    • Heat the suspension to reflux (approx. 77°C).

    • Observation: IBX is largely insoluble in EtOAc at RT but solubility increases slightly at reflux. The reaction is heterogeneous.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 3:1).

    • Target Time: 3–6 hours.

    • Troubleshooting: If conversion stalls >4 hours, add 0.1 equiv more IBX. The ortho-nitro group slows the ligand exchange step on the Iodine center.

  • Workup (The "Simplicity" Step):

    • Cool the mixture to room temperature.

    • Filter the suspension through a sintered glass funnel or Celite pad.

    • Chemistry: The solid residue is IBA (2-iodosobenzoic acid) and unreacted IBX. The filtrate contains your pure aldehyde.

    • Evaporate the solvent.

    • Yield Expectation: 85–95%.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 50% and the reaction turned green/black. What happened?

Diagnosis: Photochemical degradation. Mechanism: You likely exposed the reaction to ambient light. The ortho-nitro group facilitates an intramolecular oxygen transfer to the benzylic carbon under irradiation. Fix:

  • Repeat the experiment with the flask completely wrapped in foil.

  • Turn off hood lights or use amber glassware.

Q2: I am using MnO2 and getting zero conversion. Is the reagent bad?

Diagnosis: Unactivated Manganese Dioxide. Technical Context: MnO2 activity relies on its surface area and hydration state ("activation"). Commercial "precipitated" MnO2 is often inactive for sterically hindered ortho-substrates. Fix:

  • Activate your MnO2: Heat commercial MnO2 at 110°C for 12 hours or prepare it freshly using the Attenburrow method [2].

  • Solvent Switch: Switch from DCM to refluxing Chloroform or Toluene. The higher temperature helps overcome the steric barrier of the 2-nitro group.

  • Stoichiometry: You need a massive excess (10–20 equivalents by mass) because the reaction is surface-dependent, not stoichiometric in the solution phase.

Q3: Can I use Swern Oxidation?

Diagnosis: Not recommended. Reasoning: The electron-withdrawing nitro group destabilizes the alkoxysulfonium ylide intermediate. Furthermore, the ortho-substituent makes the initial nucleophilic attack of the alcohol onto the activated DMSO species sterically difficult. This often leads to complex mixtures and sulfur-smelling byproducts rather than clean aldehyde.

Q4: The IBX reaction is too slow in Ethyl Acetate.

Diagnosis: Solubility limitation. Fix: Switch solvent to DMSO (Dimethyl Sulfoxide).

  • Protocol: Run at room temperature in DMSO. IBX is soluble in DMSO.[3]

  • Downside: Workup is harder (requires aqueous extraction to remove DMSO).

  • Safety:Never heat IBX/DMSO mixtures above 80°C; they can be explosive [3].

Module 4: Mechanistic Visualization

Understanding the competition between the desired oxidation and the undesired photochemical pathway is crucial for yield optimization.

ReactionPathways Substrate 2-Nitrobenzyl Alcohol Oxidant Oxidant (IBX) Substrate->Oxidant Dark Conditions Light UV/Vis Light (hν) Substrate->Light Ambient Light Intermediate Ligand Exchange (Hypervalent Iodine) Oxidant->Intermediate Rate Determining Step (Slowed by sterics) Product 2-Nitrobenzaldehyde (Target) Intermediate->Product Elimination AciNitro aci-Nitro Intermediate Light->AciNitro Fast SideProduct 2-Nitrosobenzaldehyde (Degradation) AciNitro->SideProduct Irreversible

Figure 2: Competing reaction pathways. Note that the photochemical pathway (red) is often faster than the steric-hindered oxidation if light is not excluded.

Module 5: Safety Data Sheet (SDS) Highlights

HazardDescriptionMitigation
Explosion Risk (IBX) IBX is impact-sensitive and can explode upon heavy shock or heating >200°C.Keep wet with water/alcohol for storage. Do not grind in a mortar.
Phototoxicity Nitrobenzyl compounds can degrade into nitroso species which are potential mutagens.Handle in fume hood. Wear nitrile gloves.
Energetic Material 2-Nitrobenzaldehyde has high nitrogen content.Do not distill the final product to dryness at high temperatures.

References

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142.

  • Attenburrow, J., et al. (1952). A synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111.

  • Frigerio, M., Santagostino, M., & Sputore, S. (1999).[4][3] A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry, 64(12), 4537–4538.[4]

  • More, J. D., & Finney, N. S. (2002). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(17), 3001–3003.

Sources

Technical Support Center: Solubilization Strategies for (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (5-iodo-2-nitrophenyl)methanol Primary Application: Photo-cleavable linkers, Suzuki-Miyaura cross-coupling, synthetic intermediates. Core Challenge: High lipophilicity driven by the iodine substituent leads to rapid precipitation ("crashing out") when DMSO stock solutions are introduced to aqueous buffers.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Structure Aromatic ring, Nitro (-NO₂), Iodine (-I), Hydroxymethyl (-CH₂OH)Mixed polarity but dominated by the hydrophobic core.
Est. LogP ~2.0 – 2.5 (High Lipophilicity)Prefers organic octanol/DMSO over water.
Water Solubility Very Poor (< 1 mg/mL predicted)Do not attempt to dissolve directly in water.
DMSO Solubility Excellent (> 50 mM typical)Ideal for stock solutions.
Light Sensitivity High (Nitrobenzyl derivative)Strictly avoid UV/Blue light; use amber glassware.

Troubleshooting Guide (Q&A)

Q1: I prepared a 100 mM stock in DMSO, but it precipitates immediately when I add it to my PBS buffer. Why?

Diagnosis: You are experiencing "Solvent Shock" (also known as the "Oiling Out" effect). The Science: DMSO is a polar aprotic solvent that solvates the hydrophobic iodine and aromatic ring well. Water is a polar protic solvent with a high dielectric constant. When you add a small volume of DMSO stock to a large volume of water, the DMSO molecules rapidly hydrogen-bond with the water, stripping the solvation shell away from your compound. The compound molecules then aggregate with each other to escape the water, causing precipitation.

Corrective Protocol: The "Step-Down" Dilution Do not add high-concentration stock directly to the final buffer.

  • Prepare Intermediate: Dilute your 100 mM stock to 10 mM using pure DMSO or a 50:50 DMSO:Water mix (if stable).

  • Warm the Buffer: Pre-warm your PBS/Media to 37°C. Cold buffers accelerate precipitation.

  • Vortex During Addition: Inject the compound into the vortexing buffer, not onto a static surface.

  • Surfactant Spike: If the assay permits, add 0.05% Tween-80 or Triton X-100 to the buffer before adding the compound. This creates micelles that sequester the hydrophobic iodinated compound.

Q2: My DMSO stock solution turned dark/orange after a week at room temperature. Is it still good?

Diagnosis: Photochemical degradation.[1] The Science: this compound contains an o-nitrobenzyl motif. This structure is intrinsically photocleavable . Upon exposure to UV or even ambient blue light, it undergoes an intramolecular redox reaction (rearrangement to a nitroso-aldehyde/ketone). The color change indicates the formation of these degradation byproducts.

Action:

  • Discard the stock. The concentration is no longer accurate, and breakdown products may be toxic to cells.

  • Future Prevention: Store solid and solution states in amber vials wrapped in aluminum foil. Work under yellow/red safety lights if possible.

Q3: Can I freeze-thaw my DMSO stock?

Diagnosis: Hygroscopic Contamination. The Science: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. At -20°C, this water can crystallize or alter the solubility profile, leading to "micro-precipitation" that is invisible to the naked eye but affects assay concentration.

Best Practice:

  • Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Store at -20°C or -80°C.

  • Use Anhydrous DMSO (sealed under argon/nitrogen) for initial preparation.

Visual Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to determine the root cause of precipitation.

SolubilityTree Start Start: Compound Precipitates CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is solvent 100% Water? CheckSolvent->IsWater Direct Dissolution IsBuffer Is it an Aqueous Buffer? CheckSolvent->IsBuffer Dilution from Stock DirectWater STOP: Compound is Hydrophobic. Use DMSO Stock. IsWater->DirectWater Yes CheckConc Check Final Concentration IsBuffer->CheckConc OverLimit Is Final Conc > 100 µM? CheckConc->OverLimit ReduceConc Action: Reduce Conc. Solubility Limit Reached. OverLimit->ReduceConc Yes CheckAdd Check Addition Method OverLimit->CheckAdd No StaticAdd Did you add to static liquid? CheckAdd->StaticAdd StaticAdd->CheckConc No (Already Vortexed) VortexAction Action: Use 'Vortex Spike' Method StaticAdd->VortexAction Yes

Caption: Diagnostic logic for identifying the cause of precipitation events (Solubility Limit vs. Methodological Error).

Figure 2: The "DMSO Spike" Protocol

The standard operating procedure for introducing hydrophobic stocks to aqueous media.

SpikeProtocol Stock 1. DMSO Stock (100 mM) (Amber Vial) Inter 2. Intermediate (10 mM) (in 100% DMSO) Stock->Inter 1:10 Dilution Buffer 3. Assay Buffer (Pre-warmed 37°C) (Vortexing) Inter->Buffer Slow Injection Final Final Buffer->Final Equilibration

Caption: Step-wise dilution protocol to minimize local high-concentration zones that trigger precipitation.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate: For 10 mg of this compound (MW ≈ 293.06 g/mol ):

    • Target Volume = Mass (mg) / [MW ( g/mol ) × Conc (M)]

    • Example: 10 mg / (293.06 × 0.05) ≈ 0.682 mL (682 µL) of DMSO.

  • Solvent Selection: Use Anhydrous DMSO (Grade ≥ 99.9%).

  • Dissolution: Add DMSO to the vial containing the powder. Vortex vigorously for 30 seconds.

    • Note: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold vial up to light (briefly). Solution should be clear yellow, with no floating crystals.

  • Storage: Wrap in foil. Store at -20°C.

Protocol B: Solubility Limit Verification (Turbidimetric Assay)

Objective: Determine the maximum concentration your specific buffer can tolerate.

  • Prepare a 96-well clear plate.

  • Fill columns with 198 µL of your specific assay buffer (e.g., PBS, DMEM).

  • Add 2 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM stocks) to create a gradient.

  • Incubate at room temperature for 10 minutes.

  • Read Absorbance at 600 nm (OD600).

    • Result: An increase in OD600 indicates precipitation (turbidity). The highest concentration before the OD spike is your Solubility Limit .

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol (Analogous Structure/Properties). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on LogP and Solubility principles).

  • Way, L., et al. (2018). Troubleshooting DMSO stock solution precipitation in aqueous buffers. ResearchGate Discussions.[2][3][4] Retrieved from [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Detailed mechanism of nitrobenzyl photolysis).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated nitro-aromatics.

Sources

Technical Support Center: Stability & Handling of (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a Tier-3 Technical Support resource for researchers utilizing (5-iodo-2-nitrophenyl)methanol (INP-M) . It addresses the specific stability challenges imposed by the para-nitro-iodo electronic relationship and provides validated protocols for handling the compound under basic conditions.

Executive Summary: The "Base-Lability" Paradox

Researchers often select This compound as a bifunctional scaffold: the iodine serves as a handle for cross-coupling (e.g., Sonogashira, Suzuki), while the benzyl alcohol acts as a photocleavable anchor.

The Core Issue: While the alcohol requires basic conditions for activation (alkylation/acylation), the iodine atom at position 5 is electronically activated by the nitro group at position 2. This creates a high susceptibility to Nucleophilic Aromatic Substitution (


) , leading to iodine displacement and scaffold degradation.

Key Technical Directive: Avoid strong, small nucleophiles (e.g.,


, 

) at elevated temperatures. Use non-nucleophilic bases or bulky counter-ions to favor deprotonation over substitution.

Mechanistic Diagnostics (Root Cause Analysis)

To troubleshoot low yields or side products, you must understand the competing pathways occurring in your reaction vessel.

Pathway A: Desired Activation (O-Alkylation)

The goal is to deprotonate the hydroxyl group (


) to form the alkoxide, which then attacks an electrophile (e.g., alkyl halide).
Pathway B: The Destructive Cascade

Because the iodine is located para (1,4-relationship) to the electron-withdrawing nitro group, the ring is activated. Strong bases that are also nucleophiles (like Sodium Hydroxide or Methoxide) can attack C-5, forming a Meisenheimer complex and ultimately displacing the iodine.

Visualization: Competing Reaction Pathways

The following diagram illustrates the divergence between successful activation and scaffold destruction.

INPM_Stability Start This compound (Starting Material) Base Addition of Base (B:) Start->Base Path_A Pathway A: O-Deprotonation (Kinetic Control) Base->Path_A Non-nucleophilic Base (e.g., NaH, t-BuOK) Path_B Pathway B: SNAr Attack at C-5 (Thermodynamic/Nucleophilic) Base->Path_B Nucleophilic Base (e.g., NaOH, NaOMe) Alkoxide Stable Alkoxide Intermediate (Ready for Coupling) Path_A->Alkoxide Meisenheimer Meisenheimer Complex (Red/Orange Species) Path_B->Meisenheimer Product_Bad Hydrolyzed/Substituted Product (Loss of Iodine) Meisenheimer->Product_Bad Elimination of I-

Figure 1: Decision tree showing the critical divergence between O-alkylation and Iodine displacement based on base selection.

Troubleshooting Guide & FAQs

Q1: "My reaction mixture turned deep red/purple immediately after adding base. Is this normal?"

Diagnosis: Likely Meisenheimer Complex formation or aci-nitro salt generation.

  • Technical Context: Nitroaromatics often form intensely colored charge-transfer complexes or aci-nitro tautomers in the presence of base [1]. While some color change (yellowing) is expected due to the nitrophenoxide character, a deep red/purple shift often indicates the formation of a sigma-complex at the iodine-bearing carbon (Pathway B above).

  • Action:

    • Check your base. Are you using hydroxide or a primary alkoxide?

    • Lower the temperature.

      
       has a higher activation energy than simple deprotonation.
      
    • If the color persists and yield is low, the ring has likely been compromised.

Q2: "I lost the Iodine signal in my NMR/Mass Spec after etherification."

Diagnosis: Nucleophilic Aromatic Substitution (


) has occurred.[1][2][3][4]
  • Technical Context: The para-nitro group stabilizes the negative charge during the nucleophilic attack on the carbon holding the iodine. Iodine is a good leaving group in this context.[3] If you used NaOH, KOH, or NaOMe, you likely replaced the Iodine with -OH or -OMe [2].

  • Solution: Switch to a non-nucleophilic base (see Protocol A below) or use Silver(I) Oxide mediated alkylation, which avoids free anionic nucleophiles.

Q3: "Can I use this compound in solid-phase peptide synthesis (SPPS)?"

Diagnosis: Yes, but with strict base limitations.

  • Technical Context: Standard SPPS deprotection (20% Piperidine) is generally safe for short durations because piperidine is a secondary amine and less aggressive at

    
     on iodo-arenes than hydroxide. However, prolonged exposure can lead to adducts.
    
  • Action: Minimize exposure to strong bases. If using the iodine for on-resin Suzuki coupling, perform the coupling before exposing the linker to harsh basic deprotection cycles if possible.

Validated Experimental Protocols

Protocol A: Safe O-Alkylation (Williamson Ether Synthesis)

Designed to minimize


 side reactions by using a non-nucleophilic base and steric bulk.
ParameterRecommendationRationale
Solvent DMF or THF (Anhydrous)Polar aprotic solvents stabilize the alkoxide but must be dry to prevent hydroxide formation.
Base NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) Hydride is non-nucleophilic (forms

). t-Butoxide is bulky, slowing down ring attack (

).
Temperature

to RT
Low temp favors kinetic deprotonation over thermodynamic substitution.
Stoichiometry 1.1 eq BaseExcess base increases the risk of side reactions.

Step-by-Step:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (

    
    ) under Argon.
    
  • Cool to

    
     in an ice bath.
    
  • Add NaH (60% dispersion, 1.1 eq) portion-wise. Expect bubbling (

    
     gas).
    
  • Stir for 15–30 mins at

    
     to ensure complete deprotonation (Solution may turn yellow).
    
  • Add the electrophile (e.g., alkyl bromide) slowly.

  • Allow to warm to RT only if necessary. Monitor by TLC.

Protocol B: Stability Assay (Quality Control)

Use this to verify if your specific basic conditions are degrading the reagent.

  • Prepare Stock: 10 mM INP-M in DMSO.

  • Test Condition: Add 10

    
    L stock to 990 
    
    
    
    L of your basic buffer/solvent.
  • Monitor: Measure UV-Vis absorbance immediately and at 1 hour.

    • Stable:

      
       remains constant (typically ~300-350 nm).
      
    • Unstable: Appearance of new bands >400 nm (Meisenheimer/Nitrophenolate) or loss of starting material peak on HPLC.

References

  • Wan, P., & Yates, K. (1984). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 62(9), 1835–1842.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Chamberlain, M. J., et al. (1993). Synthesis and evaluation of radioiodinated nitrobenzyl alcohol derivatives. Reactive Polymers, 20(1-2), 73-84.

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society, 126(14), 4581-4595.

Sources

purification methods for 5-iodo-2-nitrobenzyl alcohol crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5-iodo-2-nitrobenzyl alcohol reaction mixtures. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower researchers in overcoming common purification challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-iodo-2-nitrobenzyl alcohol, presented in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

  • Question: I performed a recrystallization of my crude 5-iodo-2-nitrobenzyl alcohol, but my final yield is significantly lower than expected. What could be the cause?

  • Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

    • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures and poorly at low temperatures[1]. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery. Conversely, if the compound is not sufficiently soluble in the hot solvent, you may have used an excessive volume of solvent, which also results in a lower yield upon cooling.

    • Excessive Solvent Volume: Using too much solvent is a frequent cause of low recovery. The goal is to create a saturated or near-saturated solution at the solvent's boiling point. Adding just enough hot solvent to dissolve the solid is key.

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, premature crystallization can occur on the filter paper or in the funnel. To mitigate this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the filtration apparatus.

    • Cooling Rate: Rapid cooling of the solution can lead to the formation of small, impure crystals that are difficult to collect. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields larger, purer crystals and improves recovery.

Issue 2: Oily Product Instead of Crystals

  • Question: Upon cooling my recrystallization solution, the product separated as an oil rather than solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are some corrective actions:

    • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This gradual temperature change can encourage crystal nucleation.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure 5-iodo-2-nitrobenzyl alcohol, adding a "seed crystal" to the cooled solution can initiate crystallization.

    • Change the Solvent System: If oiling out persists, the solvent system is likely unsuitable. Consider using a mixed solvent system. For instance, dissolve the crude product in a "good" solvent in which it is highly soluble (e.g., ethyl acetate), and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A patent for the similar compound 5-iodo-2-bromobenzyl alcohol suggests recrystallization from a mixed solvent of ethyl acetate and n-hexane[2].

Issue 3: Impurities Co-elute with the Product During Column Chromatography

  • Question: I'm trying to purify my crude product using column chromatography, but I'm observing impurities in the fractions containing my desired compound. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography. The key is to optimize the separation conditions to enhance the differential migration of the components.

    • Optimize the Mobile Phase: The choice of eluent is critical. For polar aromatic compounds like 5-iodo-2-nitrobenzyl alcohol, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used[3].

      • Run a TLC First: Before running the column, perform a thin-layer chromatography (TLC) analysis with various solvent ratios to find the optimal mobile phase. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column[3].

      • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow the less polar impurities to elute first, followed by your more polar product.

    • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.

    • Sample Loading: The sample should be loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the initial mobile phase or a more volatile solvent, and carefully apply it to the top of the column. For compounds with limited solubility, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a good alternative.

Issue 4: Product Appears as a Smear or Tailing on TLC

  • Question: When I run a TLC of my crude reaction mixture, the spot for my product is a long smear instead of a distinct spot. What does this indicate?

  • Answer: Tailing or smearing on a TLC plate can be indicative of several issues:

    • Overloading: Applying too much sample to the TLC plate can cause the spot to overload the stationary phase, resulting in tailing. Try spotting a more dilute solution.

    • Acidic or Basic Nature of the Compound: If the compound is acidic or basic, it can interact strongly with the silica gel (which is slightly acidic), causing tailing. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the developing solvent can often resolve this issue by neutralizing the compound or the silica surface.

    • Presence of Highly Polar Impurities: Highly polar impurities can also cause streaking. These impurities may be starting materials or byproducts of the reaction.

    • Decomposition on Silica: Some compounds are unstable on silica gel and can decompose during chromatography, leading to streaking. If you suspect this is the case, you may need to consider a different stationary phase (e.g., alumina) or a different purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-iodo-2-nitrobenzyl alcohol reaction mixture?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the nitration of 2-iodotoluene. In such cases, potential impurities include:

  • Isomeric Products: Nitration of toluene derivatives can lead to the formation of other isomers. While the nitro group is expected to direct to the ortho and para positions relative to the methyl group, and the iodo group is also an ortho-, para-director, the final substitution pattern can be complex. You might find other isomers of iodonitrobenzyl alcohol.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-iodotoluene in the mixture.

  • Oxidation Products: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (5-iodo-2-nitrobenzaldehyde) or carboxylic acid (5-iodo-2-nitrobenzoic acid), especially if harsh reaction conditions are used.

  • Byproducts from Nitrating Agent: The use of mixed acid (nitric and sulfuric acid) can lead to the formation of nitrogen dioxide (NO2) as a reddish-brown gas, which can be a source of side reactions[4].

Q2: How do I choose the best recrystallization solvent for 5-iodo-2-nitrobenzyl alcohol?

A2: The principle of "like dissolves like" is a good starting point[5]. Since 5-iodo-2-nitrobenzyl alcohol is a polar aromatic compound containing hydroxyl and nitro functional groups, polar solvents are likely to be good candidates.

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) and then add a "poor" solvent (e.g., hexanes, heptane, water) until turbidity is observed[6]. For polar compounds, ethanol/water or acetone/water mixtures can be effective. As mentioned, an ethyl acetate/hexane mixture has been used for a similar compound[2].

Q3: What is a good starting mobile phase for column chromatography of 5-iodo-2-nitrobenzyl alcohol?

A3: A good starting point for flash column chromatography would be a mixture of hexanes (or heptane) and ethyl acetate. Begin with a low polarity mixture, for example, 9:1 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. Use TLC to guide your choice of the initial solvent system, aiming for an Rf value of around 0.3 for the desired product[3].

Q4: How can I visualize 5-iodo-2-nitrobenzyl alcohol on a TLC plate?

A4: 5-Iodo-2-nitrobenzyl alcohol has an aromatic ring and a nitro group, which makes it UV active.

  • UV Light: The easiest and non-destructive method is to visualize the TLC plate under a UV lamp (254 nm). The compound should appear as a dark spot on a fluorescent background.

  • Iodine Staining: Exposing the plate to iodine vapor in a sealed chamber is another common method. Aromatic compounds often show up as brown or yellow-brown spots.

  • Chemical Stains: Stains like potassium permanganate can be used, which react with the alcohol functional group. However, this is a destructive method.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of 5-Iodo-2-Nitrobenzyl Alcohol

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dissolution: In a fume hood, place the crude 5-iodo-2-nitrobenzyl alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol or ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and filter paper to prevent premature crystallization.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Flash Column Chromatography of 5-Iodo-2-Nitrobenzyl Alcohol

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a hand bellows or a regulated air line) to achieve a steady flow rate.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified 5-iodo-2-nitrobenzyl alcohol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, often used in mixed systems.
EthanolHigh78A versatile solvent for many organic compounds.
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium82Less polar than ethanol.
Ethyl AcetateMedium77A good solvent for a wide range of polarities.
AcetoneMedium56A strong solvent, can be difficult to induce crystallization from.
DichloromethaneLow-Medium40Often used for dissolving samples for chromatography.
Hexane/HeptaneLow69/98Good "poor" solvents for mixed solvent recrystallization of polar compounds.

Table 2: Typical TLC and Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel 60
Mobile Phase (TLC & Column) Hexane/Ethyl Acetate Gradient
Initial Mobile Phase Ratio 9:1 (Hexane:Ethyl Acetate) - adjust based on TLC
Final Mobile Phase Ratio 1:1 or higher polarity as needed
TLC Visualization UV lamp (254 nm), Iodine chamber

Section 5: Visualizations

Caption: A workflow diagram for the purification of 5-iodo-2-nitrobenzyl alcohol.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Result? cool->outcome crystals Crystals Formed outcome->crystals Yes oil Product 'Oils Out' outcome->oil No end Pure Crystals crystals->end troubleshoot Troubleshoot Oiling Out Slow Cooling Scratch/Seed Change Solvent oil->troubleshoot troubleshoot:f3->start troubleshoot:f1->cool troubleshoot:f2->cool

Caption: A decision tree for troubleshooting "oiling out" during recrystallization.

References

  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google P
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • 3-Nitrobenzyl alcohol - Wikipedia. (URL: [Link])

  • Review of the Methods for Selective Nitration of Toluene - Biblioteka Nauki. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
  • US3523978A - Process for the purification of benzyl alcohol - Google P
  • Cas 619-73-8,4-Nitrobenzyl alcohol - LookChem. (URL: [Link])

  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (URL: [Link])

  • Oxidationof2-nitrobenzyl alcohol using different solvents [a] - ResearchGate. (URL: [Link])

  • Solvent selection for recrystallization: An undergraduate organic experiment. (URL: [Link])

  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography. (URL: [Link])

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google P
  • Crystallization Solvents.pdf. (URL: [Link])

  • Solved A substitution reaction is carried out using benzyl | Chegg.com. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (URL: [Link])

  • Review of the Methods for Selective Nitration of Toluene - ResearchGate. (URL: [Link])

  • Performing Column Chromatography - YouTube. (URL: [Link])

  • Benzyl Alcohol Fundamentals - Chromatography Forum. (URL: [Link])

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (URL: [Link])

  • General methods for flash chromatography using disposable columns - PMC - NIH. (URL: [Link])

  • DE1668646B1 - Method for purifying benzyl alcohol - Google P
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. (URL: [Link])

  • How to clean benzyl alcohol residue? I was measuring benzyl alcohol with a plastic cup, and my cup is now ruined—not sure what happened - Quora. (URL: [Link])

Sources

avoiding side reactions in Suzuki coupling of nitro-substituted aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions (Dehalogenation, Nitro Reduction, Homocoupling) Audience: Senior Chemists / Process Development

Executive Summary: The "Double-Edged Sword" of Reactivity

Nitro-substituted aryl iodides are among the most reactive electrophiles in cross-coupling due to the synergy between the weak C–I bond and the strong electron-withdrawing nature of the nitro group (


).

While this reactivity facilitates rapid oxidative addition, it simultaneously lowers the activation energy for two critical side reactions:

  • Protodehalogenation (Hydrodehalogenation): The electron-deficient aryl ring is highly susceptible to reduction by Palladium-Hydride (Pd-H) species.

  • Nitro Reduction: The nitro group itself can function as a hydride acceptor, converting to an aniline (

    
    ) or hydroxylamine under transfer hydrogenation conditions.
    

This guide provides mechanistic root-cause analysis and self-validating protocols to suppress these pathways.

Troubleshooting Module: The "Phantom" Product (Dehalogenation)

Symptom: The aryl iodide is consumed, but the mass spectrum shows a product with Mass = [M - I + H]. The iodine has been replaced by hydrogen.

Root Cause Analysis

Dehalogenation occurs when the oxidative addition intermediate (


) intercepts a hydride source faster than it undergoes transmetallation with the boronic acid.
  • The Mechanism: Bases with

    
    -hydrogens (e.g., ethoxide, isopropoxide) or protic solvents (alcohols) undergo 
    
    
    
    -hydride elimination after coordinating to Palladium. This generates a transient
    
    
    species, which rapidly reductively eliminates to form
    
    
    .
  • Why Nitro-Iodides? The nitro group pulls electron density from the ring, making the Pd-C bond more polarized and significantly accelerating the rate of reductive elimination with the hydride.

Diagnostic & Solution Protocol
VariableStandard (High Risk) Optimized (Low Risk) Technical Rationale
Base NaOEt, NaOiPr,


,

,

Inorganic bases lack

-hydrogens, eliminating the primary hydride source.
Solvent Ethanol, Methanol, iPrOHDMF, Toluene, 1,4-Dioxane Aprotic solvents prevent solvolysis-driven hydride generation.
Catalyst


or XPhos Pd G2
Bidentate ligands (dppf) resist

-hydride elimination. Bulky ligands (XPhos) accelerate transmetallation, outcompeting side reactions.
Visualizing the Competitive Pathway

Dehalogenation cluster_0 Critical Control Point Start Ar(NO2)-I + Pd(0) OxAdd Oxidative Addition [Ar(NO2)-Pd-I] Start->OxAdd TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet  Fast (Ideal)   PdH_Species Pd-H Formation [Ar(NO2)-Pd-H] OxAdd->PdH_Species  Slow (Avoid)   Product Coupled Product Ar(NO2)-Ar' TransMet->Product HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH_Species Dehalo Dehalogenation Ar(NO2)-H PdH_Species->Dehalo  Fast  

Caption: Competitive kinetic pathways. The electron-deficient nitro-aryl ring accelerates the reductive elimination step in the red pathway (Dehalogenation).

Troubleshooting Module: Chemoselectivity (Nitro Reduction)

Symptom: The coupling works, but the nitro group is partially or fully reduced to an amine (


).
Root Cause Analysis

Palladium is an excellent hydrogenation catalyst. If the reaction environment contains "sacrificial" hydrogen donors (alcohols, formates, or excessive water with certain additives), the nitro group will be reduced via Transfer Hydrogenation.

The "Anhydrous" Fix

To ensure the nitro group remains intact, you must starve the reaction of hydrogen sources.

Q: Can I use water in the solvent mixture? A: Yes, but cautiously. A Dioxane/Water (4:1) mix is standard for solubility, but if reduction is observed, switch to Anhydrous DMF . Water itself isn't a reductant, but it facilitates proton transfers that can assist reduction cycles if trace organic reductants are present.

Q: Which catalyst minimizes reduction? A: Avoid Pd/C or simple Pd salts that generate nanoparticles, as these are highly active for nitro reduction. Use well-defined precatalysts like


 . The sterically bulky ligand shell protects the metal center from coordinating the nitro group.

Standard Operating Procedure (SOP): The "Gold Standard"

This protocol is designed specifically for Nitro-Substituted Aryl Iodides . It prioritizes chemoselectivity over raw speed.

Reagents:

  • Substrate: Nitro-Aryl Iodide (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
    • Alternative:

      
       (Standard) or XPhos Pd G2 (High difficulty substrates)
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
    • Note: Do NOT use Carbonates with alkyl groups (e.g., Diethyl carbonate) or Alkoxides.

  • Solvent: Anhydrous DMF (Dimethylformamide) or Toluene.

Step-by-Step Workflow:

  • Charge Solids: Add Aryl Iodide, Boronic Acid, Base, and Catalyst to a vial equipped with a magnetic stir bar.

  • Inert Atmosphere (Critical): Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

    
    ).
    
    • Why? Oxygen promotes homocoupling of the boronic acid and can accelerate catalyst decomposition.

  • Solvent Addition: Syringe in anhydrous DMF (degassed) under positive inert pressure.

    • Concentration: 0.1 M to 0.2 M relative to the iodide.

  • Reaction: Heat to 60°C .

    • Temperature Check: Aryl iodides are reactive.[1][2][3][4][5][6][7] Do not reflux at 100°C+ immediately. Start mild to prevent tar formation.

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-I remains: Increase temp to 80°C.

    • If Ar-H (Dehalogenation) appears: Lower temp to 40°C, ensure solvent is strictly anhydrous.

FAQ: Rapid-Fire Troubleshooting

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely Boronic Acid Homocoupling . The nitro group is fine, but your boronic acid has consumed itself.

  • Fix: Add the boronic acid in two portions (0.8 equiv at T=0, 0.7 equiv at T=1h). Ensure strict degassing to remove Oxygen.

Q: Can I use Ethanol/Water? Everyone uses Ethanol/Water. A: For neutral substrates, yes. For nitro-iodides, NO . Ethanol is a primary alcohol and a hydride source. It will cause dehalogenation (Ar-H) and nitro reduction (Ar-NH2).

Q: The product is black and hard to purify. A: Nitro compounds often bind to Palladium residuals.

  • Fix: Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine during workup to chelate and remove Pd.

Decision Logic for Optimization

Optimization Start Start: Nitro-Aryl Iodide Coupling Check1 Is Dehalogenation (Ar-H) > 5%? Start->Check1 SolventSwitch Action: Switch to Anhydrous DMF/Toluene Remove Alcohols Check1->SolventSwitch Yes Check2 Is Nitro Reduced (Ar-NH2)? Check1->Check2 No BaseSwitch Action: Switch Base to K3PO4 or Cs2CO3 (Avoid Alkoxides) SolventSwitch->BaseSwitch BaseSwitch->Check2 TempControl Action: Lower Temp (<60°C) Use Pd(dppf)Cl2 Check2->TempControl Yes Success Success: High Yield / Chemoselective Check2->Success No TempControl->Success

Caption: Logic flow for addressing specific side-reaction symptoms.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Shermolovich, Y. G., et al. (2020). Preventing Dehalogenation in Suzuki-Miyaura Coupling. BenchChem Technical Notes. 3[1][8]

  • Yadav, M. R., et al. (2017).[9][10] The Suzuki-Miyaura Coupling of Nitroarenes.[9][10] Journal of the American Chemical Society, 139(28), 9423–9426.

    • Note: Discusses the extreme case where the Nitro group itself reacts; highlights the lability of the C-NO2 bond under forcing conditions.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

protecting group strategies for benzyl alcohol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Cross-Coupling Compatibility (Suzuki, Buchwald, Sonogashira) Ticket ID: CHEM-SUP-001 Operator: Senior Application Scientist

Strategic Selection Matrix (FAQ)

User Question: "I am planning a Suzuki-Miyaura coupling on a substrate containing a benzyl alcohol. The reaction uses aqueous


 at 80°C. Which protecting group should I use?"

Technical Response: For aqueous basic conditions at elevated temperatures, MOM (Methoxymethyl) or TBDPS (tert-Butyldiphenylsilyl) are the superior choices. Standard TBS (tert-Butyldimethylsilyl) groups are prone to migration or cleavage under basic aqueous conditions at high heat (


C).
Protection Stability Matrix for Cross-Coupling

Use this table to select the correct group based on your specific coupling conditions.

Protecting Group (PG)Stability: Aqueous Base (

, NaOH)
Stability: Anhydrous Base (NaOtBu, LiHMDS)Stability: Acidic WorkupPd-Catalyst CompatibilityRecommendation
TBS ⚠️ Risk (Unstable

C)
✅ Stable⚠️ Labile to strong acid✅ GoodStandard use, but avoid hot aqueous base.
TBDPS High (Stable to

C)
✅ Stable✅ Stable (More than TBS)✅ ExcellentBest Silyl Choice for harsh Suzuki conditions.
MOM Excellent ✅ Stable❌ Labile (TFA/HCl removes)✅ ExcellentBest Overall Stability , but hard to install safely.
THP Excellent ✅ Stable❌ Labile⚠️ MixedCreates diastereomers; complicates NMR. Use only if necessary.
Benzyl (Bn) Excellent ✅ Stable✅ StableRisk Avoid if final deprotection (hydrogenolysis) reduces coupling partners (alkenes/alkynes).

Troubleshooting: Silyl Ether Failures

Issue: "My TBS-protected benzyl alcohol desilylated during the reaction, leading to low yields and side products."

Root Cause Analysis

Benzyl silyl ethers are significantly less stable than alkyl silyl ethers due to the inductive effect of the benzene ring, which makes the silicon center more electrophilic.

  • Nucleophilic Attack: Carbonate bases (

    
    ) or hydroxides in the aqueous phase attack the silicon atom.
    
  • Thermal Instability: At temperatures

    
    C, the rate of hydrolysis exceeds the rate of coupling.
    
Corrective Actions
  • Step 1: Switch Base/Solvent System. Change from Aqueous

    
    /Toluene to Anhydrous 
    
    
    
    /Dioxane
    or
    
    
    /THF
    .
  • Step 2: Upgrade Sterics. Switch from TBS to TBDPS or TIPS . The phenyl rings on TBDPS provide steric shielding against nucleophilic attack.

  • Step 3: Scavenge Water. Add 3Å Molecular Sieves to the reaction vessel to minimize hydrolysis.

Visual Workflow: Silyl Selection Logic

SilylSelection Start Start: Select Silyl PG Cond1 Reaction Temp > 60°C? Start->Cond1 Cond2 Aqueous Base Used? Cond1->Cond2 Yes TBS Use TBS (Standard) Cond1->TBS No Cond3 Fluoride Reagents Used? Cond2->Cond3 Yes Cond2->TBS No (Anhydrous) TBDPS Use TBDPS (High Stability) Cond3->TBDPS No TIPS Use TIPS (Max Stability) Cond3->TIPS Yes (Base + F-)

Caption: Decision tree for selecting silyl protecting groups based on thermal and chemical reaction parameters.

Troubleshooting: Catalyst Poisoning

Mechanism of Failure

Free benzyl alcohols are not inert in Pd-catalyzed cross-couplings.

  • Coordination: The hydroxyl group coordinates to the Pd(II) center, displacing phosphine ligands and creating an inactive "resting state" species.

  • Alkoxide Formation: In the presence of strong bases (NaOtBu), the alcohol deprotonates. The resulting alkoxide can bridge two Palladium atoms, causing catalyst aggregation (Palladium Black).

Self-Validation Check:

  • Observation: Does the reaction mixture turn black (precipitate) rapidly? This suggests catalyst decomposition via aggregation.

  • Observation: Is the starting material consumed but no product formed? This suggests Pd-sequestration.

Validated Experimental Protocols

Protocol A: Robust TBDPS Protection (Recommended for Suzuki)

Use this for maximum stability against heat and aqueous base.

  • Setup: Flame-dry a round-bottom flask. Add benzyl alcohol (1.0 equiv) and Imidazole (2.2 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Add TBDPS-Cl (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (TBDPS moves significantly higher than free alcohol).

  • Workup (Critical): Dilute with

    
    . Wash 3x with water (to remove DMF/Imidazole). Wash 1x with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). TBDPS ethers are UV active, making detection easy.

Protocol B: MOM Protection (High Stability, Safety Warning)

Use this if silyl groups are failing or if acid-deprotection is preferred later.

⚠️ SAFETY ALERT: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Handle only in a well-ventilated fume hood with double gloves.

  • Setup: Dissolve benzyl alcohol (1.0 equiv) in anhydrous DCM (0.3 M) under

    
    .
    
  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Cool to 0°C.[1][2]

  • Addition: Add MOM-Cl (2.0 equiv) dropwise via syringe. Do not generate MOM-Cl in situ unless necessary.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Deprotection Note: To remove MOM later, use 6M HCl in THF/Water or

    
     at -78°C.
    

Mechanism of Base-Catalyzed Desilylation

Understanding how the protection fails allows you to prevent it.

Desilylation Base Base (OH- / CO3--) SiCenter Si Atom (Electrophilic) Base->SiCenter Nucleophilic Attack Transition Pentacoordinate Intermediate SiCenter->Transition Coordination Collapse Bond Cleavage Transition->Collapse Leaving Group Expulsion Product Free Alcohol + Silyl-Hydroxide Collapse->Product

Caption: Mechanism of base-mediated silyl ether cleavage via pentacoordinate silicon intermediate.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[3][4] Wuts, P. G. M.[4][5][6] John Wiley & Sons, 2014 .[3][4]

  • Palladium Catalyst Poisoning by Functional Groups. Chem. Rev.2000 , 100, 3009–3066.

  • Stability of Silyl Ethers. BenchChem Stability Guide.

  • MOM Protection Strategies. Total Synthesis Utils.

Sources

Validation & Comparative

Structural Elucidation of (5-iodo-2-nitrophenyl)methanol: A Comparative NMR Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-iodo-2-nitrophenyl)methanol CAS: 89366-33-6 (Analogous) Application: Key intermediate in the synthesis of indole derivatives and substituted anilines for pharmaceutical scaffolds.

This guide provides a technical analysis of the


 NMR spectrum of this compound. Unlike standard spectral lists, this document focuses on structural causality —explaining why signals appear where they do—and offers a comparative framework to distinguish this compound from its critical regioisomers (e.g., 4-iodo analogs) and synthetic precursors.

Theoretical vs. Experimental Spectral Profile

The Chemical Environment

The aromatic region of this molecule is defined by the interplay of three substituents on the benzene ring:

  • Nitro group (

    
    ) at C2:  A strong electron-withdrawing group (EWG) that significantly deshields the ortho proton (H3).
    
  • Iodine (

    
    ) at C5:  A heavy atom that exerts a "heavy atom effect," often causing complex shielding/deshielding depending on solvent and position.
    
  • Hydroxymethyl (

    
    ) at C1:  A moderate EWG that influences the adjacent H6 proton.
    
Predicted Shift & Coupling Logic (Solvent: DMSO- )

DMSO-


 is the recommended solvent for this analysis because it stabilizes the hydroxyl proton via hydrogen bonding, allowing for the observation of distinct coupling between the 

and methylene (

) protons.
Proton AssignmentApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Rationale
H3 (Aromatic)7.90 – 8.10Doublet (d)

Most Deshielded: Located ortho to the strong nitro group.
H4 (Aromatic)7.75 – 7.85dd

,

Coupling Node: Ortho to H3 and meta to H6. Deshielded by nitro (meta) and iodine (ortho).
H6 (Aromatic)7.60 – 7.75Doublet (d)

Isolated: Ortho to the hydroxymethyl group. Shows only small meta coupling to H4.
OH (Hydroxyl)5.30 – 5.60Triplet (t)

Exchangeable: Visible as a triplet in dry DMSO due to coupling with

. Broad singlet in

.
CH

(Benzylic)
4.60 – 4.85Doublet (d)

Benzylic: Shifted downfield by the aromatic ring and oxygen. Appears as a singlet if

exchanges.

Note: "dd" = doublet of doublets. The coupling constants (


) are critical for distinguishing this specific substitution pattern from isomers.

Comparative Analysis: Distinguishing Regioisomers

In drug development, iodination of nitro-benzyl alcohols often yields mixtures. Distinguishing the 5-iodo target from the 4-iodo impurity is critical.

The "Splitting Fingerprint" Test

The most reliable method to validate the 5-iodo regioisomer is the aromatic splitting pattern , not just the chemical shift.

FeatureTarget: this compound Alternative: (4-iodo-2-nitrophenyl)methanol
Substitution 1,2,5-substituted1,2,4-substituted
H3 Signal Doublet (

Hz)
(Coupled to H4 neighbor)
Singlet (or narrow d,

Hz)
(Isolated between

and I)
H4/H5 Signal dd (H4) (Couples to H3 and H6)dd (H5) (Couples to H6 and H3)
H6 Signal Doublet (

Hz)
(Meta coupling only)
Doublet (

Hz)
(Ortho coupling to H5)
Conclusion Look for one large ortho coupling (

Hz) and one meta coupling (

Hz) on distinct protons.
Look for an isolated singlet (H3) which is unique to the 4-iodo or 6-iodo isomers.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Why:

      
       allows rapid proton exchange of the benzylic 
      
      
      
      , collapsing the
      
      
      doublet into a singlet and obscuring the
      
      
      peak. DMSO "freezes" this exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentrations can induce intermolecular H-bonding, shifting the

      
       peak. Keep it dilute for consistent shifts.
      
Acquisition Parameters[1]
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Aromatic protons adjacent to nitro groups often have longer

      
       relaxation times. Short delays lead to under-integration of H3.
      
  • Scans: 16 (minimum) to 64 (for clean baselines).

Workflow Visualization

The following diagram outlines the logical decision tree for verifying the compound's structure based on the acquired spectrum.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_OH Check 5.0-5.6 ppm Region Start->Check_OH OH_Triplet Triplet Observed? (Coupled to CH2) Check_OH->OH_Triplet Yes OH_Broad Broad Singlet? Check_OH->OH_Broad No Aromatic_Analysis Analyze Aromatic Region (7.5 - 8.2 ppm) OH_Triplet->Aromatic_Analysis Dry_Sample Action: Dry Sample/Solvent (Remove Water) OH_Broad->Dry_Sample Dry_Sample->Start H3_Check Identify H3 (Most Deshielded) ~8.0 ppm Aromatic_Analysis->H3_Check Splitting_Check Check H3 Splitting H3_Check->Splitting_Check Is_Doublet Large Doublet (J~8Hz) (Ortho Neighbor) Splitting_Check->Is_Doublet Is_Singlet Singlet (s) (Isolated) Splitting_Check->Is_Singlet Result_Target CONFIRMED: This compound Is_Doublet->Result_Target Result_Isomer REJECT: Likely 4-iodo Isomer Is_Singlet->Result_Isomer

Caption: Decision logic for structural confirmation. Green paths indicate successful validation of the target compound.

Impurity Profiling

When analyzing the crude product, specific signals indicate common impurities.

ImpurityDiagnostic SignalOrigin
5-iodo-2-nitrobenzoic acid

ppm (Broad s,

)
Incomplete reduction of precursor.
Benzyl Alcohol

ppm (Multiplet)
Over-reduction or de-iodination (rare).
Water

ppm (in DMSO)
Wet solvent or hygroscopic sample.
Residual THF

ppm (Multiplets)
Common solvent from borane reduction steps.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons, 2005. (Authoritative text on coupling constants and substituent effects).
  • ChemicalBook. "2-Nitrobenzyl alcohol NMR Data." (Used as baseline analog for shift prediction).

  • Beilstein Journals. "Synthesis of iodobenzoic acid derivatives and their reduction." Beilstein Journal of Organic Chemistry, 2011. (Context for synthesis precursors).

Sources

Comparative Guide: Characteristic IR Absorption of Nitro vs. Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of pharmacophores and high-energy intermediates, the distinction between Nitro (-NO₂) and Hydroxyl (-OH) groups is critical. While both are polar, oxygen-rich functionalities, their infrared (IR) signatures arise from fundamentally different vibrational mechanics.[1]

This guide objectively compares the spectral performance of these two functional groups. Unlike simple reference charts, we focus on the dynamic nature of these bands—specifically how the Hydroxyl group serves as a sensitive probe for environmental interactions (Hydrogen bonding) while the Nitro group acts as a robust, localized reporter of electronic conjugation.

Quick Comparison Matrix
FeatureHydroxyl Group (-OH) Nitro Group (-NO₂)
Primary Region 3650–3200 cm⁻¹1550–1300 cm⁻¹ (Two Bands)
Band Shape Variable (Sharp to Very Broad)Distinct, Sharp to Medium
Mechanistic Driver Mass of Hydrogen + H-BondingN=O Resonance Hybridization
Concentration Effect High: Shift to lower freq (Red shift)Negligible
Diagnostic Utility Inter- vs. Intramolecular interactionsElectronic environment (Conjugation)

Mechanistic Basis of Absorption

To interpret these spectra accurately, one must understand the causality behind the signals.

The Hydroxyl Group: The Environmental Probe

The O-H stretch is the most variable signal in IR spectroscopy.

  • Free O-H: In the gas phase or dilute non-polar solution, the dipole change is localized, resulting in a sharp peak at high frequency (~3650 cm⁻¹).

  • H-Bonded O-H: When the proton acts as a donor in a hydrogen bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), the O-H covalent bond weakens (lengthens). This reduces the force constant (
    
    
    
    ), lowering the vibrational frequency (
    
    
    ) according to Hooke's Law:
    
    
    The randomness of H-bond networks creates a distribution of bond strengths, resulting in the characteristic broadening of the band.
The Nitro Group: The Coupled Resonator

The nitro group does not vibrate as isolated N=O bonds. Due to resonance, the bond order is intermediate (approx. 1.5). This coupling creates two distinct modes that must appear together for positive identification:

  • Asymmetric Stretch (

    
    ):  Higher energy (~1550 cm⁻¹).
    
  • Symmetric Stretch (

    
    ):  Lower energy (~1350 cm⁻¹).
    

VibrationalModes cluster_OH Hydroxyl (-OH) Modes cluster_NO2 Nitro (-NO2) Coupled Modes OH_Free Free O-H (No Interaction) OH_Bonded H-Bonded O-H (Weakened Bond) OH_Free->OH_Bonded H-Bond Formation (Force constant ↓) NO2_Res Resonance Hybrid (N bond order ~1.5) NO2_Asym Asymmetric Stretch (~1550 cm⁻¹) NO2_Res->NO2_Asym Coupled Vibration NO2_Sym Symmetric Stretch (~1350 cm⁻¹) NO2_Res->NO2_Sym Coupled Vibration

Figure 1: Mechanistic origin of spectral bands. OH frequency shifts are driven by external bonding, while NO₂ bands are split by internal coupling.

Spectral Characterization Data

The following data summarizes the characteristic bands. Note the specificity of the Nitro group ranges compared to the Hydroxyl group.

Table 1: Detailed Spectral Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Aliphatic Nitro N-O Asymmetric1560 – 1540StrongPrimary diagnostic band.
N-O Symmetric1390 – 1370Medium
Aromatic Nitro N-O Asymmetric1530 – 1490StrongShifted lower due to conjugation with ring.
N-O Symmetric1355 – 1315Medium
Hydroxyl (Alcohol) O-H Stretch (Free)3650 – 3600VariableVisible only in dilute solution/gas.
O-H Stretch (H-Bond)3550 – 3200Strong, BroadThe "classic" alcohol signal.[1]
Hydroxyl (Acid) O-H Stretch3300 – 2500Very BroadOften obscures C-H stretches; "Beard" shape.

Critical Insight: Conjugation lowers the frequency of the Nitro group stretch. For example, p-nitrotoluene absorbs at lower wavenumbers than nitromethane due to the electron-withdrawing nature of the ring interacting with the N=O bonds [1].

Experimental Protocol: The Dilution Study

Distinguishing Intermolecular (between molecules) from Intramolecular (within molecule) Hydrogen bonding is a common challenge in drug discovery (e.g., verifying a pharmacophore conformation).

The Self-Validating Protocol: If an OH band is broad due to concentration (intermolecular), diluting the sample will break these bonds, shifting the peak to the "Free" position.[2] If the H-bond is structural (intramolecular), dilution will have no effect.[3]

Methodology
  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: These are non-polar and do not H-bond.
  • Cell: NaCl or KBr solution cells (0.1 mm to 1.0 mm path length).

DilutionProtocol Step1 Prepare Stock Solution (10% in CCl4) Step2 Acquire Spectrum A (Concentrated) Step1->Step2 Step3 Serial Dilution (1% and 0.1%) Step2->Step3 Step4 Acquire Spectrum B & C (Dilute) Step3->Step4 Decision Compare OH Peak Position (3400 vs 3600 cm⁻¹) Step4->Decision Result1 Peak Shifts & Sharpens: INTERmolecular H-Bond Decision->Result1 Shift Observed Result2 No Change in Position: INTRAmolecular H-Bond Decision->Result2 No Shift

Figure 2: Workflow for distinguishing hydrogen bonding types via dilution.

Case Study: o-Nitrophenol vs. p-Nitrophenol[3]

This comparison perfectly illustrates the interaction between these two groups.

p-Nitrophenol (Para isomer)[3]
  • Structure: OH and NO₂ are on opposite sides. They cannot interact directly.

  • Behavior: Molecules stack, forming Intermolecular H-bonds.

  • Spectrum:

    • Solid state/Conc: Broad OH band ~3350 cm⁻¹.

    • Dilute Solution: Sharp OH band ~3600 cm⁻¹.[3]

    • Nitro bands: ~1500 and ~1340 cm⁻¹ (Standard aromatic).

o-Nitrophenol (Ortho isomer)[3]
  • Structure: OH and NO₂ are adjacent. The proton of the OH forms a stable 6-membered chelate ring with the oxygen of the Nitro group.

  • Behavior: Strong Intramolecular H-bond.

  • Spectrum:

    • Solid/Conc: Sharp(er) band, shifted to ~3200 cm⁻¹ (due to strong chelation).

    • Dilute Solution: Remains at ~3200 cm⁻¹ . The chelate ring survives dilution [2].

Troubleshooting & Interferences

When analyzing unknown samples, beware of these common artifacts:

  • Water Contamination:

    • Moisture in KBr pellets or solvents creates a broad OH band centered at 3400 cm⁻¹.

    • Correction: Dry samples thoroughly; use ATR (Attenuated Total Reflectance) instead of KBr pellets for hygroscopic compounds.

  • Amine (N-H) Confusion:

    • Primary amines (-NH₂) show two bands (sym/asym) in the OH region (3500-3300 cm⁻¹).

    • Differentiation: N-H bands are sharper and significantly weaker (less intense) than O-H bands due to the lower polarity of the N-H bond compared to O-H [3].

  • Nitro vs. Aromatics:

    • Aromatic ring C=C stretches occur ~1600-1450 cm⁻¹.[4]

    • Differentiation: The Nitro asymmetric stretch (~1530 cm⁻¹) is usually the strongest band in the spectrum, overpowering the variable intensity aromatic peaks.

References

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy - Nitro Groups. [Link]

  • NIST Chemistry WebBook. (2023). Phenol, 4-nitro- IR Spectrum. National Institute of Standards and Technology.[5][6][7] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for general N-H vs O-H intensity comparison principles). [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Iodinated Nitrobenzyl Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation patterns of iodinated nitrobenzyl alcohols, specifically contrasting them with their chlorinated and brominated analogs. It focuses on the unique interplay between the weak C–I bond and the "ortho effect" characteristic of nitroaromatics.

Executive Summary & Significance

Iodinated nitrobenzyl alcohols (e.g., 3-iodo-4-nitrobenzyl alcohol) serve as critical intermediates in the synthesis of photocleavable linkers, heavy-atom derivatives for X-ray crystallography, and specialized MALDI matrices. Their mass spectral analysis is distinct due to the "Iodine Effect" —the dominance of the weak C–I bond cleavage—and the "Ortho Effect," a proximity-driven interaction between the nitro and hydroxymethyl groups.

This guide provides a technical breakdown of their fragmentation, enabling researchers to distinguish these compounds from impurities and halogenated analogs (Cl/Br) with high confidence.

Mechanistic Fragmentation Analysis

The fragmentation of iodinated nitrobenzyl alcohols under Electron Ionization (EI) is governed by three competing pathways.

A. The Iodine Effect (Radical Loss)

Unlike chlorine or bromine, the Carbon-Iodine (C–I) bond is exceptionally weak (~57 kcal/mol vs. ~80 kcal/mol for C–Cl).

  • Primary Pathway: Rapid homolytic cleavage of the C–I bond to yield the iodine radical (I•) and a stable benzyl/phenyl cation.[1]

  • Diagnostic Signal: A strong peak at m/z 127 (I⁺) is often observed if the iodine retains the charge, or a neutral loss of 127 Da from the molecular ion.

B. The Ortho Effect (Nitro-Hydroxyl Interaction)

When the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups are ortho to each other, a specific rearrangement occurs.

  • Mechanism: A hydrogen atom transfers from the benzylic carbon or hydroxyl group to the nitro oxygen, followed by the elimination of a neutral molecule (often H₂O or OH•).

  • Result: Anomalous peaks at [M-17]⁺ (loss of OH) or [M-18]⁺ (loss of H₂O) that are absent in meta or para isomers.

C. Nitro Group Fragmentation

Standard nitroaromatic fragmentation involves:

  • [M-30]⁺: Loss of NO• (rearrangement to nitrite ester).

  • [M-46]⁺: Loss of NO₂•.

Comparative "Fingerprint" Analysis: I vs. Br vs. Cl

The following table contrasts the mass spectral signatures of a hypothetical nitrobenzyl alcohol core substituted with different halogens.

Table 1: Halogen-Specific MS Signatures

FeatureIodinated (I-NBA) Brominated (Br-NBA) Chlorinated (Cl-NBA)
Isotopic Pattern (M+) Single Peak (Monoisotopic)1:1 Doublet (⁷⁹Br/⁸¹Br)3:1 Doublet (³⁵Cl/³⁷Cl)
M+2 Peak Intensity Negligible (<1%)~100% of M+~32% of M+
Dominant Cleavage Loss of I• (M - 127) Loss of OH (Ortho effect) or NO₂Loss of OH (Ortho effect) or NO₂
C-X Bond Strength Weak (~57 kcal/mol)Moderate (~68 kcal/mol)Strong (~80 kcal/mol)
Diagnostic Low Mass Ion m/z 127 (I⁺) m/z 79, 81 (Br⁺)m/z 36, 38 (HCl⁺)

Critical Insight: The absence of an M+2 peak is the definitive confirmation of iodine. If you see a "twin tower" peak pattern (1:1), the sample is brominated, not iodinated.

Experimental Data: Predicted Fragmentation Table

Compound: 3-Iodo-2-nitrobenzyl alcohol (Example of ortho-substituted isomer) Formula: C₇H₆INO₃ Molecular Weight: ~278.9 g/mol

Table 2: Key Fragment Ions and Assignments

m/z (Nominal)Relative AbundanceFragment AssignmentMechanism
279 Medium[M]⁺• Molecular Ion (Radical Cation)
262 High[M - OH]⁺ Ortho Effect : Loss of hydroxyl radical via H-transfer
261 Medium[M - H₂O]⁺• Ortho Effect : Dehydration
249 Low[M - NO]⁺ Loss of NO (Nitro-nitrite rearrangement)
233 Medium[M - NO₂]⁺ Loss of Nitro group
152 High (Base Peak) [M - I]⁺ C-I Cleavage : Loss of Iodine radical
127 VariableI⁺ Iodine cation
106 High[M - I - NO₂]⁺ Sequential loss of I and NO₂
77 HighC₆H₅⁺ Phenyl cation (aromatic ring degradation)
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for an ortho-iodonitrobenzyl alcohol.

FragmentationPathway M Molecular Ion [M]+. (m/z 279) Frag_I [M - I]+ (m/z 152) Phenyl Cation M->Frag_I Homolytic C-I Cleavage (Fast) Ortho_Inter H-Transfer Intermediate M->Ortho_Inter Ortho H-Transfer Frag_NO2 [M - NO2]+ (m/z 233) M->Frag_NO2 - NO2• Frag_I_NO2 [M - I - NO2]+ (m/z 106) Frag_I->Frag_I_NO2 - NO2 Frag_OH [M - OH]+ (m/z 262) Ortho_Inter->Frag_OH - OH• Frag_H2O [M - H2O]+. (m/z 261) Ortho_Inter->Frag_H2O - H2O

Caption: Fragmentation pathways of o-iodonitrobenzyl alcohol showing the competition between C-I cleavage (red path) and the Ortho Effect (green path).

Experimental Protocols for Validation

To validate the identity of an iodinated nitrobenzyl alcohol, follow this self-validating workflow.

Protocol A: Isotopic Confirmation (The "Rule of 127")
  • Acquire Spectrum: Run the sample using EI (70 eV) or ESI (+).

  • Check M+ Region: Zoom in on the molecular ion.

    • Pass Criteria: A single dominant peak at mass M.[1] No significant M+2 peak.

    • Fail Criteria: Presence of an M+2 peak approx. 30-100% height of M (indicates Cl or Br).

  • Check Low Mass: Look for m/z 127.

    • Pass Criteria: Distinct peak at 127.0 (Iodine).

Protocol B: Ortho-Effect Verification
  • Precursor Ion Selection: Select the molecular ion [M]+.[2]

  • MS/MS Fragmentation: Apply collision energy (10-30 eV).

  • Observation:

    • If the peak at [M-17] (OH loss) is prominent, the nitro and alcohol groups are in the ortho position.

    • If [M-17] is absent and [M-NO2] dominates, the groups are likely meta or para.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for halogen isotopic patterns and nitroaromatic fragmentation).

  • Yinon, J. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate.

  • Smith, G. (2004). Mass Spectrometry of Alcohols and the Ortho Effect. Chemistry LibreTexts.

  • NIST Mass Spec Data Center. (2023). Mass Spectra of Halogenated Nitrobenzenes. NIST Chemistry WebBook.

Sources

Comparative Guide: Assignment Strategies for 1,2,4-Trisubstituted Benzene Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 1,2,4-Trisubstituted Benzene Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry and structural elucidation, the 1,2,4-trisubstituted benzene motif is ubiquitous, serving as a scaffold for pharmacophores ranging from kinase inhibitors to agrochemicals. However, its lack of symmetry often leads to complex ¹³C NMR spectra characterized by six unique, often overlapping signals.

This guide compares the three dominant assignment methodologies: Empirical Additivity Rules (SCS) , Advanced 2D NMR Correlation (The "Gold Standard") , and Computational Prediction (DFT) . While empirical rules offer rapid estimation, this guide demonstrates why 2D NMR (HSQC/HMBC) remains the non-negotiable protocol for regulatory-grade structural validation, particularly when distinguishing regioisomers.

Mechanistic Foundation: The 1,2,4-Pattern Signature

Unlike 1,3,5-trisubstituted systems (which possess


 or planes of symmetry leading to fewer signals), a 1,2,4-trisubstituted ring is asymmetric . This results in six distinct carbon environments , split into two functional categories:
  • Quaternary Carbons (C1, C2, C4): Substituted positions. typically low intensity, no NOE enhancement, and absent in DEPT-135/HSQC.

  • Methine Carbons (C3, C5, C6): Unsubstituted (C-H). High intensity, strong NOE, positive in DEPT-135/HSQC.

The Assignment Challenge: The chemical shift (


) is governed by the Substituent Chemical Shift (SCS)  effects:
  • Ipso (Direct): Large shift (e.g., +30 ppm for -O-R).

  • Ortho: Moderate shift (shielding or deshielding).

  • Meta: Minor effect (< 2 ppm).

  • Para: Moderate effect (resonance dominated).

Comparative Analysis of Assignment Methods

We evaluated three methods for assigning a hypothetical 1,2,4-Trichlorobenzene derivative to demonstrate performance differences.

Method A: Empirical Additivity Rules (SCS)

The "Quick-and-Dirty" Estimation[1][2]

This method uses tabulated increment values to predict shifts.[2]



  • Pros: Instantaneous; no cost; useful for rough "sanity checks."

  • Cons: Fails with steric crowding (ortho-effects); cannot predict solvent-specific conformational shifts; typically

    
     3-5 ppm error.[1]
    
  • Verdict: Screening Tool Only. DO NOT use for final structure confirmation.

Method B: 2D NMR Correlation (HSQC/HMBC)

The "Gold Standard" Experimental Protocol

This method relies on scalar coupling connectivity.

  • HSQC: Identifies C3, C5, C6 (C-H pairs).

  • HMBC: Connects protons to Quaternary carbons (C1, C2, C4) via 2-3 bond couplings (

    
    ).
    
  • Pros: Unambiguous assignment; defines connectivity; regulatory compliant (FDA/EMA).

  • Cons: Requires instrument time (approx. 1-4 hours); requires sufficient sample mass (>2 mg).

  • Verdict: Required for Publication & Patents.

Method C: Computational Prediction (DFT/GIAO)

The Modern Theoretical Approach

Uses Quantum Mechanics (e.g., B3LYP/6-31G*) to calculate magnetic shielding tensors.

  • Pros: High accuracy (

    
     1-2 ppm) if solvent models are used; solves "impossible" overlap cases.
    
  • Cons: High computational cost; software license fees; steep learning curve.

  • Verdict: Problem Solver. Use when Method B yields ambiguous overlaps.

Data Comparison: Accuracy vs. Resource Cost
FeatureMethod A: Empirical (SCS) Method B: 2D NMR (Experimental) Method C: DFT Prediction
Accuracy Low (

3-5 ppm)
Absolute (Definitive) High (

1-2 ppm)
Isomer Distinction Poor (often confuses 1,2,3 vs 1,2,[1]4)Excellent Excellent
Time to Result < 5 Minutes1 - 4 Hours12 - 48 Hours
Cost FreeHigh (Instrument Time)Moderate (Compute Time)
Regulatory Acceptance RejectedMandatory Supporting Evidence
Experimental Protocol: The "Self-Validating" Workflow

To guarantee a correct assignment for a 1,2,4-trisubstituted benzene, follow this step-by-step logic.

Step 1: The Proton Count (1H NMR)

  • Confirm the 1,2,4-pattern in the proton spectrum:

    • d (doublet,

      
       Hz):  H5 (ortho coupling to H6).
      
    • d (doublet,

      
       Hz):  H3 (meta coupling to H5).
      
    • dd (doublet of doublets): H6 (ortho to H5, meta to H3).

    • Note: If you see a singlet, triplet, or symmetric pattern, you likely have a different isomer.

Step 2: Carbon Sorting (DEPT-135 / HSQC)

  • Run DEPT-135.

  • Signals pointing UP (+): C3, C5, C6 (Methines).

  • Signals Absent: C1, C2, C4 (Quaternaries).

Step 3: Connectivity Mapping (HMBC)

  • Assign C1 (Ipso to R1): Look for

    
     correlations from H3 and H5.
    
  • Assign C2 (Ipso to R2): Look for

    
     correlations from H6.
    
  • Assign C4 (Ipso to R4): Look for

    
     correlations from H6 and H2 (if H2 exists, otherwise H6).
    
Visualization: Assignment Logic & Regioisomer Distinction
Diagram 1: The Assignment Decision Tree

A logical workflow for assigning the 6 unique carbons in a 1,2,4-system.

AssignmentWorkflow Start Start: 1,2,4-Trisubstituted Benzene Step1 Step 1: 1H NMR Analysis Identify H3 (d, J~2), H5 (d, J~8), H6 (dd) Start->Step1 Step2 Step 2: HSQC / DEPT-135 Step1->Step2 Branch1 Methine Carbons (CH) (HSQC Cross-peaks) Step2->Branch1 Branch2 Quaternary Carbons (Cq) (No HSQC peaks) Step2->Branch2 Result1 Assign C3, C5, C6 Direct correlation to H3, H5, H6 Branch1->Result1 Step3 Step 3: HMBC Correlations Branch2->Step3 Result2 Assign C1, C2, C4 Using 2-3 bond couplings Step3->Result2 Result1->Step3 Provides Proton Anchors Final Final Structure Confirmation Result1->Final Result2->Final

Caption: Workflow for distinguishing Methine (CH) vs. Quaternary (Cq) carbons using 2D NMR.

Diagram 2: Distinguishing Regioisomers

How to use Signal Count (Symmetry) to rule out alternatives.

IsomerDistinction Input Unknown Trisubstituted Benzene Iso135 1,3,5-Isomer (Symmetric) Input->Iso135 Check Symmetry Iso123 1,2,3-Isomer (Potentially Symmetric) Input->Iso123 Iso124 1,2,4-Isomer (Asymmetric) Input->Iso124 Sig135 2-4 Signals (Degenerate Carbons) Iso135->Sig135 Sig123 3-6 Signals (Depends on R groups) Iso123->Sig123 Sig124 6 Distinct Signals (Always) Iso124->Sig124

Caption: Signal count logic. 1,2,4-isomers uniquely produce 6 distinct signals due to total asymmetry.

References
  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Additivity Rules.Link

  • ChemicalBook. (2024).[3] Experimental NMR Spectra for 2,4-Dichlorophenol and 1,2,4-Trichlorobenzene.Link[3]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra: Substituent Effects.Link

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents.Link

  • BenchChem. (2025).[4] Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.Link

Sources

Structural Determinants & Solid-State Analysis: (5-Iodo-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

In the context of drug discovery and photocleavable linker design, (5-iodo-2-nitrophenyl)methanol (CAS: 150022-33-6) represents a critical scaffold. Unlike its non-halogenated parent (2-nitrobenzyl alcohol), the introduction of an iodine atom at the C5 position introduces a heavy atom capable of halogen bonding (XB) and significant electron-withdrawing effects that modulate the lability of the benzylic position.

This guide objectively compares the structural performance of the 5-iodo derivative against its chloro-analogs and the non-substituted parent. It focuses on solid-state packing drivers , solubility profiles , and crystallographic benchmarks required for rigorous characterization.

Comparative Structural Analysis

The performance of this compound is defined by the competition between classical hydrogen bonding (OH...O=N) and the directional nature of the iodine


-hole.
A. Packing Forces & Lattice Energy
FeatureParent: (2-Nitrophenyl)methanol Target: this compound Implication for Development
Primary Interaction Strong Intermolecular H-bonds (

)
H-bonds + Halogen Bonds (

)
Iodine derivatives often crystallize in higher symmetry groups due to directional XB.
Lattice Energy Moderate (MP: ~74°C)High (MP: >110°C predicted)Higher stability; lower solubility in non-polar solvents.
Torsion Angle Nitro group twisted ~30-60° out of planeTwist enhanced by steric bulk if packing is denseThe "twist" is critical for photo-uncaging efficiency (radical abstraction mechanism).
Density ~1.3 - 1.4 g/cm³>1.9 g/cm³High density aids in phase determination (SAD phasing) in protein crystallography.
B. Bond Length Benchmarks (Reference Data)

When solving the crystal structure of the 5-iodo derivative, the following bond lengths serve as the validation standard. Deviations >0.02 Å suggest disorder or incorrect assignment.

Bond TypeTypical Length (Å)Structural Logic
C(Ar) – I 2.08 – 2.10 The C-I bond is long and polarizable. Look for Type II halogen contacts (

).
C(Ar) – N 1.46 – 1.48 Single bond character; elongated due to steric twist of the nitro group.
N – O (Nitro) 1.21 – 1.23 Resonance delocalization; typically symmetric unless involved in asymmetric H-bonding.
C(benzyl) – O 1.41 – 1.43 Standard benzylic alcohol length.

Experimental Protocols

Workflow 1: Synthesis & Purification

Rationale: Direct iodination of the alcohol is risky due to oxidation. The preferred route is the reduction of the corresponding benzoic acid precursor to prevent over-iodination or benzylic oxidation.

  • Precursor: Start with 5-iodo-2-nitrobenzoic acid .

  • Activation: Dissolve 1.0 eq of acid in dry THF under

    
    . Cool to 0°C.[1][2]
    
  • Reduction: Add

    
     (1 M solution, 2.5 eq) dropwise. Note: Borane is preferred over 
    
    
    
    to avoid reducing the nitro group to an amine.
  • Quench: Stir at RT for 4h. Quench carefully with MeOH.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace boron salts.

Workflow 2: Crystallization for XRD

Rationale: Iodine heavy atoms cause high absorption. Crystals must be block-like rather than needles to minimize absorption correction errors.

  • Method: Slow Evaporation (controlled).

  • Solvent System: Ethyl Acetate : Hexane (1:3).

  • Protocol:

    • Dissolve 20 mg of purified compound in 2 mL EtOAc.

    • Filter through a 0.2

      
       PTFE syringe filter (removes nucleation sites).
      
    • Add 6 mL Hexane slowly down the side of the vial (do not mix).

    • Cap loosely with parafilm; poke 3 small holes.

    • Store at 4°C in a vibration-free zone.

Visualizing the Structural Logic

The following diagram illustrates the critical decision pathways for characterizing this molecule, linking synthesis to structural output.

G cluster_cryst Crystallization Strategy Precursor 5-Iodo-2-nitrobenzoic Acid Reaction Selective Reduction (BH3-THF, 0°C) Precursor->Reaction  Strict Temp Control   Crude Crude Alcohol (Avoid Nitro Reduction) Reaction->Crude SolventA Polar: EtOAc (Solubilizer) Crude->SolventA Method Vapor Diffusion or Slow Evap SolventA->Method  Dissolve   SolventB Non-Polar: Hexane (Precipitant) SolventB->Method  Layer   Analysis Single Crystal XRD (Mo Source preferred) Method->Analysis  Block Crystals   Outcome Structure Solution: Check I...O Halogen Bonds Analysis->Outcome  SAD Phasing  

Figure 1: Workflow for the synthesis and crystallographic characterization of this compound, emphasizing selective reduction and solvent layering.

Data Interpretation & Validation

When analyzing your diffraction data, use this decision matrix to validate the quality of your crystal structure against known nitrobenzyl derivatives.

Interaction Hierarchy Map

This diagram explains the intermolecular forces you will observe in the lattice.

Interactions cluster_forces Lattice Packing Drivers Molecule This compound HBond Hydrogen Bond (OH ... NO2) Molecule->HBond  Dominant   XBond Halogen Bond (C-I ... O) Molecule->XBond  Directional   PiStack Pi-Pi Stacking (Aromatic Rings) Molecule->PiStack  Auxiliary   Result High Density / High MP (Stable Lattice) HBond->Result XBond->Result PiStack->Result

Figure 2: Hierarchy of intermolecular forces. Note that Iodine (XBond) often disrupts the standard herringbone packing seen in non-halogenated analogs.

Troubleshooting Common Refinement Issues
  • High R-factor (>10%): Iodine absorption is high (

    
     for Mo). Ensure you have applied a rigorous Multi-Scan or Gaussian absorption correction (SADABS/CrysAlisPro).
    
  • Disordered Nitro Group: The ortho-nitro group often exhibits rotational disorder. If thermal ellipsoids are large, split the position (e.g., 60:40 occupancy) and apply EADP constraints.

  • Twinning: Iodine-heavy lattices are prone to merohedral twinning. Check for split spots in the reciprocal lattice viewer.

References

  • Synthesis of Iodo-nitrobenzoic Acids: Japanese Patent Application Laid-Open No. 2003-12597.[3] "Process for producing 5-iodo-2-methylbenzoic acid."[3][4][5] (Precursor synthesis methodology).[1]

  • Comparative Nitrobenzyl Crystallography: Acta Crystallographica Section E. "(4-Nitrophenyl)methanol: Hydrogen bonding patterns and ribbon formation."[6]

  • Halogen Bonding Principles: Chemical Communications. "Halogen bonding in hypervalent iodine and bromine derivatives."[7] (Fundamental physics of I...O interactions).

  • Photocleavage Mechanisms of Nitrobenzyls: Beilstein Journal of Organic Chemistry. "Photochemical reaction mechanisms of 2-nitrobenzyl compounds." (Context for the twisting of the nitro group).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of (5-iodo-2-nitrophenyl)methanol, a halogenated nitroaromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally similar chemicals to establish best practices. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2][3][4][5]

Understanding the Hazards: A Profile of this compound

This compound belongs to the family of halogenated nitroaromatic compounds. Chemicals in this class are generally recognized for their potential toxicity and environmental hazards.[1] The presence of both an iodine atom (a halogen) and a nitro group on the benzene ring suggests that this compound should be handled with caution.

To illustrate the potential hazards, the table below summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications for structurally related compounds. This data underscores the critical need for meticulous handling and disposal procedures.

CompoundCAS NumberGHS Hazard Statements
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[1][6]
2-Nitrobenzenemethanol612-25-9Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[6]
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[3][5]

Disposal Workflow: A Step-by-Step Guide

The following diagram outlines the essential decision points and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact, as well as inhalation.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[7] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing.[7]

Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2][4]

  • Designate a Waste Stream: this compound waste should be classified as halogenated organic waste .[8]

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acidic, or caustic waste streams.[2][4] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Container Selection:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[9]

    • The container must have a tight-fitting screw cap to prevent leaks and evaporation.[3][9]

    • Ensure the container is in good condition, free from cracks or damage.[9]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[5]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3]

    • List all constituents and their approximate percentages.

    • Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[2][4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4]

  • Storage Location: Store the waste away from heat, sparks, and open flames. Do not store near incompatible materials.

Disposal of Contaminated Materials
  • Solid Waste: PPE, weigh boats, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled bag or container as solid hazardous waste.[2]

  • Empty Containers: To be considered non-hazardous, the original chemical container must be triple-rinsed.[2][10] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[2][10] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[2][10]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[11]

  • Contain the Spill: Use a chemical spill kit with an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[11]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • High-Temperature Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[1] This process destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[1]

  • Emission Control: These incinerators are equipped with advanced air pollution control systems to neutralize the resulting gases, preventing the release of harmful pollutants.[1]

References

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Aponte, M., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. PMC - NIH. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • Google Patents. (2016).
  • Occupational Safety and Health Administration. 1910.1028 - Benzene. [Link]

  • U.S. Environmental Protection Agency. (2017). Basis of OSHA Carcinogen Listing for Individual Chemicals. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2019). operating procedure. [Link]

  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]

  • The University of Tennessee Institute of Agriculture. Hazardous Waste Guide. [Link]

  • ResearchGate. (2025). Removal of Aromatic Nitro Compounds From Water By Ozonation. [Link]

  • The Ohio State University. Chemical Waste Management Reference Guide. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

Sources

Operational Safety & Handling Protocol: (5-iodo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(5-iodo-2-nitrophenyl)methanol is a specialized intermediate, frequently employed in the synthesis of photocleavable linkers for drug delivery systems and chemical biology probes. Its utility stems from the ortho-nitrobenzyl functionality, which is sensitive to UV light.

While often classified generically under "Irritants," this compound presents specific handling challenges that standard Safety Data Sheets (SDS) often gloss over. As a nitro-aromatic compound containing a heavy halogen (iodine), it possesses two critical properties:

  • Dermal Absorption Potential: Nitro-aromatics can penetrate the stratum corneum, particularly when solubilized in organic carriers like DMSO or DMF.

  • Photosensitivity: The Carbon-Iodine (C-I) bond is labile; improper handling under ambient light can lead to degradation, releasing free iodine and compromising experimental reproducibility.

This guide moves beyond compliance, focusing on data integrity and researcher safety .

Hazard Stratification & Risk Assessment

Effective safety is not about eliminating risk but managing it through understanding. The following table correlates standard GHS classifications with practical laboratory implications.

GHS ClassificationHazard StatementOperational Reality (The "Senior Scientist" View)
Skin Irrit. 2 H315: Causes skin irritationAbsorption Risk: Nitro compounds can be reduced in vivo to amines. While this specific alcohol is less toxic than nitrobenzene, it should be treated as a potential permeator.
Eye Irrit. 2A H319: Causes serious eye irritationDust Hazard: As a solid powder, static charge can disperse particles. Eye contact results in immediate, stinging pain and potential corneal uptake.
STOT SE 3 H335: Respiratory irritationInhalation: Fine dust generation during weighing is the primary vector for exposure.
N/A (Chemical) PhotosensitivityDegradation: Exposure to broad-spectrum light (400-500nm) can cleave the C-I bond or trigger nitro-reduction, ruining the reagent.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for high-purity organic synthesis involving nitro-aromatics. The following matrix prescribes PPE based on the task and permeation kinetics.

Hand Protection Strategy

Core Directive: Do not rely on single-layer nitrile for solubilized handling.

  • Dry Solid: Standard Nitrile (4-5 mil) is acceptable.

  • Solubilized (DMSO/DMF/Methanol): These solvents act as vehicles, carrying the dissolved nitro-compound through glove material.

Protocol:

  • Base Layer: 4 mil Nitrile (Tactile sensitivity).

  • Outer Layer: 5-8 mil Nitrile or Laminate (Chemical barrier).

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

Respiratory & Eye Protection[1][2]
  • Primary Control: All open-vessel manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE:

    • Safety Glasses: Minimum requirement (ANSI Z87.1).

    • N95 Respirator: Only required if weighing must occur outside a hood (strongly discouraged) or if the balance enclosure is compromised.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static dispersion and light exposure.

Phase 1: Preparation
  • Light Control: Dim lab lights or use amber filters/sleeves on fluorescent bulbs. If unavailable, wrap all receiving flasks in aluminum foil before starting.

  • Glassware: Use amber borosilicate glassware exclusively.

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance if the humidity is <30%. Nitro-aromatic powders are often "fluffy" and prone to static fly-away.

Phase 2: Weighing & Transfer
  • Don PPE: Double-glove (Nitrile).

  • Tare: Place the foil-wrapped weighing boat or amber vial on the balance.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container to avoid cross-contamination.

  • Seal: Immediately recap the stock container and seal with Parafilm to prevent moisture uptake (hygroscopic potential).

Phase 3: Solubilization
  • Solvent Choice: Dissolve in the desired solvent (e.g., DCM, THF, Methanol) inside the fume hood.

  • Visual Check: Ensure the solution is clear. Turbidity suggests hydrolysis or impurities.

  • Spill Management: If a spill occurs, cover with an absorbent pad. Do not wipe vigorously, as this generates aerosols.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the hierarchy of controls and material flow, emphasizing the separation between "Open Bench" and "Controlled Environment."

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Storage Stock Storage (Amber Vial, <4°C) Prep PPE Donning (Double Nitrile + Goggles) Storage->Prep Retrieval Weighing Weighing (Fume Hood/Balance Enclosure) Prep->Weighing Static Control Solubilization Solubilization (Amber Glassware) Weighing->Solubilization Solvent Addition Waste Disposal (Halogenated Organic Stream) Solubilization->Waste Excess/Cleanup

Figure 1: Operational workflow emphasizing the containment of the compound within engineering controls (Fume Hood) during critical manipulation phases.

Disposal & Emergency Response

Waste Disposal

This compound contains both a halogen (Iodine) and a nitro group.

  • Classification: Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with strong oxidizing acids (e.g., Nitric Acid waste) or strong reducing agents.[1] The nitro group presents a theoretical incompatibility with vigorous reducers, potentially generating heat.

    • Labeling: Clearly mark as "Contains Iodine / Nitro-aromatics."

Emergency Procedures
  • Skin Contact:

    • Remove contaminated gloves immediately.[2][3]

    • Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) for cleaning skin, as they enhance absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128477, (2-Nitrophenyl)methanol.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Nitrobenzyl alcohol. (Reference for Nitro-benzyl handling).
  • Ansell. Chemical Permeation & Degradation Resistance Guide.
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.

Sources

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